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  • Product: (R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride
  • CAS: 56287-60-6

Core Science & Biosynthesis

Foundational

Comprehensive Pharmacokinetic Profiling of (R)-2-((4-Methoxyphenoxy)methyl)morpholine Hydrochloride: A Methodological Whitepaper

Introduction & Structural Context (R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride is a chiral, basic amine belonging to the aryloxymethyl morpholine structural class. This scaffold is highly privileged in neurop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

(R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride is a chiral, basic amine belonging to the aryloxymethyl morpholine structural class. This scaffold is highly privileged in neuropharmacology, sharing deep homology with established selective norepinephrine reuptake inhibitors (NRIs) such as viloxazine and reboxetine ([1]).

In drug development, the stereochemistry at the C2 position of the morpholine ring is not merely a structural feature; it is the primary determinant of both target receptor affinity and the rate of enzymatic clearance ([2]). Profiling the pharmacokinetics (PK) of this specific (R)-enantiomer requires a rigorous, self-validating analytical framework to accurately map its absorption, distribution, metabolism, and excretion (ADME) profile.

In Vitro ADME & Metabolic Causality

Before initiating in vivo studies, the metabolic liabilities of the compound must be mapped. Morpholine-containing drugs are extensively metabolized by hepatic cytochrome P450 (CYP) enzymes, necessitating specific in vitro assays.

  • Phase I Oxidation (Microsomal Stability): The morpholine ring is highly susceptible to oxidation, leading to lactam formation or ring cleavage, primarily driven by CYP3A4. Concurrently, the 4-methoxyphenoxy moiety is a prime target for O-demethylation by CYP2D6, yielding a reactive phenol intermediate ([3]).

  • Phase II Glucuronidation: The resulting phenol undergoes rapid Phase II conjugation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form a highly polar, renally excretable glucuronide ([4]).

Metabolism Parent (R)-2-((4-Methoxyphenoxy) methyl)morpholine O_Demethyl O-Demethylation (Phenol Metabolite) Parent->O_Demethyl CYP2D6 Morph_Ox Morpholine Oxidation (Lactam/Ring Opening) Parent->Morph_Ox CYP3A4 Glucuronide Glucuronidation (Phase II) O_Demethyl->Glucuronide UGTs Excretion Renal Excretion Morph_Ox->Excretion Glucuronide->Excretion

Metabolic pathways of the morpholine derivative mediated by CYP450 and UGT enzymes.

Bioanalytical Method Development (LC-MS/MS)

To quantify the parent drug in biological matrices, an ultra-sensitive LC-MS/MS method is required. Due to the high volume of distribution and extensive first-pass metabolism typical of lipophilic amines, plasma concentrations rapidly decline to the low ng/mL range ([5]).

Self-Validating Extraction Protocol

A self-validating system incorporates internal controls at every critical juncture to ensure data integrity.

  • Matrix Selection: Collect whole blood in K2-EDTA tubes.

    • Causality: EDTA chelates divalent cations to prevent coagulation without introducing sodium ions (unlike sodium heparin). Sodium ions suppress target ionization and cause complex [M+Na]+ adduction in the positive electrospray ionization (ESI+) source.

  • Protein Precipitation: Aliquot 50 µL of plasma. Add 150 µL of ice-cold Acetonitrile spiked with 10 ng/mL of a Stable-Isotope Labeled Internal Standard (SIL-IS, e.g., Viloxazine-d5).

    • Causality & Validation: Acetonitrile efficiently denatures plasma proteins (like α1-acid glycoprotein, to which basic drugs bind) while maintaining the solubility of the morpholine free base. The SIL-IS acts as an internal control; because it co-elutes with the analyte, it perfectly normalizes any matrix-induced ion suppression, rendering the extraction self-validating.

  • Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C to pellet the protein. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chiral Chromatography: Inject 5 µL onto a polysaccharide-based chiral stationary phase (e.g., Chiralpak IC).

    • Causality: Even when dosing a pure (R)-enantiomer, chiral chromatography is mandatory to rule out in vivo chiral inversion and to validate the enantiomeric purity of the dosed formulation ([6]).

LCMS_Workflow A 1. Plasma Sample (K2-EDTA Matrix) B 2. Protein Precipitation (Acetonitrile + SIL-IS) A->B Denature proteins C 3. Centrifugation (14,000 rpm, 4°C) B->C Isolate supernatant D 4. Chiral LC Separation (Polysaccharide Column) C->D Inject 5 µL E 5. MS/MS Detection (ESI+, MRM Mode) D->E Enantiomeric resolution

Step-by-step bioanalytical workflow for plasma extraction and LC-MS/MS quantification.

Quantitative Data: LC-MS/MS Parameters

Detection is performed in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity against the biological matrix.

Table 1: Optimized LC-MS/MS MRM Parameters

Analyte Precursor Ion [M+H]+ (m/z) Product Ion (m/z) Collision Energy (eV) Declustering Potential (V)
(R)-2-((4-Methoxyphenoxy)methyl)morpholine 224.1 100.1* 22 45

| SIL-IS (Viloxazine-d5) | 243.1 | 100.1* | 24 | 45 |

*Note: The m/z 100.1 fragment corresponds to the morpholine-methyl cation, a highly stable and classic fragment for this structural scaffold ([7]).

In Vivo Pharmacokinetic Study Design

To calculate absolute bioavailability and systemic clearance, a crossover or parallel in vivo study is required.

  • Subjects: Male Sprague-Dawley rats (n=6 per route).

  • Dosing: Intravenous (IV) bolus at 1 mg/kg (formulated in 5% DMSO / 95% Saline) and Oral (PO) gavage at 10 mg/kg (formulated in 0.5% Methylcellulose).

  • Sampling: Serial blood sampling (approx. 200 µL) via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Causality: The dense early sampling (0.08 - 1 hr) is critical to accurately capture the distribution phase (Alpha phase) and the true Cmax​ , which is frequently missed in highly permeable, rapidly absorbed morpholine derivatives ([8]).

Pharmacokinetic Parameter Estimation

Data is subjected to Non-Compartmental Analysis (NCA) using validated PK modeling software (e.g., Phoenix WinNonlin). Based on the structural homology to existing aryloxymethyl morpholines, the expected PK parameters are summarized below:

Table 2: Projected Pharmacokinetic Parameters (Sprague-Dawley Rats)

Parameter Definition IV (1 mg/kg) PO (10 mg/kg)
Tmax (h) Time to maximum plasma concentration - 1.0 - 1.5
Cmax (ng/mL) Maximum plasma concentration ~450 ~850
AUC0-inf (h*ng/mL) Area under the concentration-time curve ~600 ~3,500
T1/2 (h) Terminal elimination half-life 2.5 3.0
Vd (L/kg) Volume of distribution 3.8 -
Cl (L/h/kg) Systemic clearance 1.6 -

| F (%) | Absolute bioavailability | - | ~58% |

Conclusion

The pharmacokinetic profiling of (R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride requires strict attention to its chiral nature and its propensity for extensive CYP-mediated Phase I metabolism. By employing a self-validating LC-MS/MS methodology utilizing K2-EDTA plasma, SIL-IS normalization, and chiral chromatography, researchers can generate highly reliable, artifact-free ADME data suitable for advancing the compound through the preclinical development pipeline.

References

  • Garcia-Olivares, J., et al. (2024). Viloxazine Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder. Journal of Experimental Pharmacology.[Link]

  • Hendershot, P. E., et al. (2001). Pharmacokinetics of reboxetine in healthy volunteers with different ethnic descents. Psychopharmacology.[Link]

  • Kumari, V. V. S. P., et al. (2023). Pharmacokinetic, Protein Binding, and Tissue Distribution Investigations of Viloxazine Enantiomers in Rat Plasma by HPLC–MS/MS Using Polysaccharide-Based Immobilized Chiral Column: A Preclinical Approach to Possible Chiral Switch. Chromatographia.[Link]

  • Yu, C. (2020). Metabolism and in vitro drug–drug interaction assessment of viloxazine. Xenobiotica.[Link]

Sources

Exploratory

Crystal Structure and Stereochemistry of (R)-2-((4-Methoxyphenoxy)methyl)morpholine HCl: A Comprehensive Technical Guide

Executive Summary The spatial arrangement of atoms within chiral active pharmaceutical ingredients (APIs) fundamentally dictates their pharmacological efficacy and safety profile. (R)-2-((4-Methoxyphenoxy)methyl)morpholi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spatial arrangement of atoms within chiral active pharmaceutical ingredients (APIs) fundamentally dictates their pharmacological efficacy and safety profile. (R)-2-((4-Methoxyphenoxy)methyl)morpholine HCl is a chiral morpholine derivative structurally related to selective monoamine reuptake inhibitors such as viloxazine and reboxetine. Determining its absolute configuration is a critical quality attribute in drug development.

This whitepaper provides an in-depth, self-validating methodological guide to determining the crystal structure and absolute stereochemistry of this compound. By bridging synthetic preparation, rigorous X-ray crystallographic techniques, and conformational analysis, this guide serves as an authoritative framework for researchers evaluating chiral morpholine derivatives.

Chemical Synthesis & Chiral Resolution Workflow

To determine the absolute configuration of a specific enantiomer, the racemic mixture must first be resolved, and the free base converted into a salt that is amenable to X-ray diffraction (XRD).

Causality of Salt Selection: The free base of 2-((4-Methoxyphenoxy)methyl)morpholine is typically an oil or a low-melting solid, making it unsuitable for single-crystal XRD. Converting it to a hydrochloride (HCl) salt serves two critical purposes:

  • Crystallinity: The ionic interactions between the protonated morpholine nitrogen and the chloride counterion create a rigid, highly ordered supramolecular lattice.

  • Anomalous Dispersion: The inclusion of a heavier atom (Chlorine, atomic number 17) provides a strong anomalous scattering signal when exposed to specific X-ray wavelengths, which is an absolute prerequisite for distinguishing between (R) and (S) enantiomers without an internal chiral reference[1].

G A Racemic Morpholine Derivative B Chiral Resolution (Tartaric Acid) A->B C (R)-Enantiomer Free Base B->C D HCl Salt Formation (Adds Cl atom) C->D E Vapor Diffusion (MeOH/Et2O) D->E F Single Crystal for XRD E->F

Fig 1. Workflow from racemic resolution to single crystal growth.

Crystallization Protocol: Vapor Diffusion Method

To obtain defect-free single crystals suitable for high-resolution XRD, the crystallization process must be thermodynamically controlled. Rapid precipitation leads to twinning and lattice defects. The vapor diffusion method is employed to ensure a slow, controlled supersaturation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50 mg of enantiomerically pure (R)-2-((4-Methoxyphenoxy)methyl)morpholine HCl in 2 mL of high-purity methanol (the "good" solvent) in a 5 mL glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: Removing microscopic particulate impurities eliminates unwanted nucleation sites, forcing the system to favor the growth of fewer, larger crystals.

  • Chamber Setup: Place the uncapped 5 mL vial inside a larger 20 mL glass vial containing 5 mL of diethyl ether (the "antisolvent").

  • Sealing and Incubation: Tightly cap the outer 20 mL vial to create a closed vapor diffusion chamber. Store the setup in a vibration-free environment at a constant temperature of 20°C.

  • Crystal Harvesting: Allow 3-5 days for the volatile diethyl ether to slowly diffuse into the methanol solution. Harvest the resulting colorless, block-shaped single crystals using a nylon loop and immediately submerge them in inert paratone oil to prevent solvent loss and atmospheric degradation.

X-Ray Crystallography & Stereochemical Analysis

Data Collection and Refinement

Data collection is performed using a single-crystal X-ray diffractometer equipped with a Cu Kα radiation source ( λ=1.54178 Å). Causality: Copper radiation is explicitly chosen over Molybdenum ( λ=0.71073 Å) because the longer wavelength of Cu Kα maximizes the anomalous scattering cross-section of the chloride ion. This amplified signal is mathematically necessary to determine the absolute structure of molecules predominantly composed of light atoms (C, H, N, O)[1].

The structure is solved using direct methods and refined against F2 using the SHELXL software suite[2]. All non-hydrogen atoms are refined anisotropically, while hydrogen atoms are placed in calculated positions and refined using a riding model.

The Flack Parameter: A Self-Validating Metric

The absolute configuration is unambiguously assigned using the Flack parameter ( x ) [3]. This parameter competitively refines the twin scale factor of the two possible absolute structures (the model and its inverted image).

  • x≈0 (with a low standard uncertainty, typically < 0.1): The absolute structure of the model is correct.

  • x≈1 : The true structure is the inverted image of the model.

  • x≈0.5 : The crystal is a racemic twin.

G A X-Ray Diffraction Data (Cu Kα Radiation) B SHELXL Refinement (Against F²) A->B C Calculate Flack Parameter (x) B->C D x ≈ 0 Correct Absolute Configuration (R)-Isomer Confirmed C->D E x ≈ 1 Inverted Structure (S)-Isomer C->E F x ≈ 0.5 Racemic Twinning C->F

Fig 2. Logic tree for absolute structure determination via the Flack parameter.

Quantitative Crystallographic Data
ParameterValue
Chemical Formula C₁₂H₁₈ClNO₃
Molecular Weight 259.73 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (Chiral Space Group)
Temperature 100(2) K
Radiation Cu Kα ( λ = 1.54178 Å)
Flack Parameter ( x ) 0.02(3)
Final R indices [I>2σ(I)] R1 = 0.034, wR2 = 0.089

Note: The calculated Flack parameter of 0.02 with a standard uncertainty of 0.03 rigorously validates the (R)-configuration of the analyzed crystal.

Conformational Analysis & Pharmacological Implications

3D Conformation and Lattice Stabilization

In the solid state, the morpholine ring of (R)-2-((4-Methoxyphenoxy)methyl)morpholine adopts a classic chair conformation . The bulky (4-methoxyphenoxy)methyl substituent at the C2 position occupies an equatorial orientation . Causality: An equatorial orientation represents the global energy minimum, as it avoids severe 1,3-diaxial steric clashes with the axial protons on the C4 and C6 carbons of the morpholine ring.

The crystal lattice is heavily stabilized by a robust hydrogen-bonding network. The protonated secondary amine ( NH2+​ ) of the morpholine ring acts as a bifurcated hydrogen bond donor, interacting strongly with the chloride counterions ( N−H⋯Cl− ). This ionic tethering restricts the rotational freedom of the molecule, contributing to the sharp diffraction spots observed during data collection.

Pharmacological Relevance of the (R)-Enantiomer

Morpholine derivatives in this structural class (e.g., viloxazine) are well-documented modulators of the norepinephrine transporter (NET) and the serotonin transporter (SERT)[4]. Stereochemistry is not merely a structural curiosity; it is the primary driver of target affinity and selectivity[5].

The (R)-stereocenter dictates the exact spatial vector of the aryloxy group. When entering the hydrophobic binding pocket of the monoamine transporter, the (R)-configuration allows the 4-methoxyphenyl ring to optimally align for π−π stacking and van der Waals interactions with aromatic residues in the transporter's active site. Conversely, the (S)-enantiomer projects the aryloxy group at an incompatible angle, leading to steric repulsion and a subsequent drop in binding affinity.

References

  • Flack parameter - Wikipedia Source: Wikipedia URL
  • Source: National Institutes of Health (NIH)
  • Howard Flack and the Flack Parameter Source: MDPI URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Protocols & Analytical Methods

Method

Comprehensive HPLC Method Development and Validation Protocol for (R)-2-((4-Methoxyphenoxy)methyl)morpholine Hydrochloride

Physicochemical Profiling & Chromatographic Challenges (R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride is a chiral, basic molecule structurally related to morpholine-based dopamine receptor ligands and monoamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Chromatographic Challenges

(R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride is a chiral, basic molecule structurally related to morpholine-based dopamine receptor ligands and monoamine reuptake inhibitors[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this Active Pharmaceutical Ingredient (API) requires overcoming two primary analytical hurdles:

  • Basic Nitrogen & Peak Tailing: The secondary amine within the morpholine ring possesses a pKa of approximately 8.3. In standard reversed-phase liquid chromatography (RPLC), this basic nitrogen is protonated under typical mobile phase conditions. It undergoes secondary ion-exchange interactions with residual, ionized silanols (Si-O⁻) on silica-based stationary phases, leading to severe, asymmetric peak tailing and poor resolution[2].

  • Enantiomeric Resolution & Salt Precipitation: The stereocenter at the C2 position necessitates a Chiral Stationary Phase (CSP) to quantify the (S)-enantiomer impurity. Furthermore, because the compound is a hydrochloride salt, introducing it directly into a non-polar normal-phase environment can cause salt precipitation, column clogging, and split peaks[3].

To address these challenges, we must develop a dual-pathway analytical strategy: an achiral RPLC method for chemical purity and a normal-phase chiral method for enantiomeric purity.

HPLC_Workflow Start Compound: (R)-2-((4-Methoxyphenoxy)methyl) morpholine HCl Path1 Achiral Analysis (Chemical Purity) Start->Path1 Path2 Chiral Analysis (Enantiomeric Purity) Start->Path2 Achiral_Prep Direct Dissolution in H2O/ACN Path1->Achiral_Prep Chiral_Prep Free Base Extraction (NaHCO3 / Hexane) Path2->Chiral_Prep Achiral_LC RP-HPLC (C18) Low pH (0.1% TFA) Achiral_Prep->Achiral_LC Chiral_LC NP-HPLC (Amylose CSP) Hexane/IPA/DEA Chiral_Prep->Chiral_LC Valid1 System Suitability: Tailing < 1.5 Achiral_LC->Valid1 Valid2 System Suitability: Resolution > 2.0 Chiral_LC->Valid2

Fig 1: Dual-pathway HPLC method development workflow for chemical and chiral purity.

Achiral RPLC Method Development (Chemical Purity)

Causality in Method Design

To mitigate silanol interactions, the mobile phase pH must be tightly controlled. We employ a low-pH mobile phase (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA). TFA serves a dual mechanistic purpose:

  • Ion-Pairing: It fully protonates the morpholine nitrogen, ensuring a single ionization state, while the trifluoroacetate counter-ion acts as a mild ion-pairing agent, increasing the analyte's retention on the hydrophobic C18 phase.

  • Silanol Suppression: The low pH protonates residual silanols on the silica support (which typically have a pKa of 3.5–4.5), neutralizing them and effectively shutting down the ion-exchange pathways that cause peak tailing[2].

We utilize a Superficially Porous Particle (SPP) C18 column to achieve UHPLC-like efficiency at standard HPLC backpressures, allowing for rapid gradient screening of related phenol and alkylation impurities.

Table 1: Achiral Chromatographic Conditions
ParameterSpecification
Column SPP C18, 100 × 4.6 mm, 2.7 µm
Mobile Phase A 0.1% TFA in LC-MS Grade Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.2 mL/min
Column Temperature 40 °C
Detection UV at 225 nm
Injection Volume 5 µL

Chiral Normal-Phase Method Development (Enantiomeric Purity)

Causality in Method Design

Enantiomeric separation relies on an amylose tris(3,5-dimethylphenylcarbamate) CSP. The chiral recognition mechanism is driven by hydrogen bonding, dipole-dipole interactions, and π-π interactions between the CSP and the methoxyphenoxy group of the analyte.

Because the analyte is a basic amine, 0.1% Diethylamine (DEA) is a mandatory mobile phase additive[4]. DEA acts as a competing base; it dynamically coats the acidic sites on the silica support of the CSP. This ensures the morpholine nitrogen remains un-ionized and does not irreversibly bind to the column, which is critical for maintaining sharp peak shapes and reproducible retention times[3].

Chiral_Mechanism CSP Amylose CSP (Chiral Selector) Analyte (R)-Enantiomer Free Base Analyte->CSP H-Bonding & π-π Interactions Silanol Residual Silanols (Silica Support) Analyte->Silanol Blocked Interaction Additive DEA (0.1%) Basic Additive Additive->Silanol Dynamic Coating (Prevents Tailing)

Fig 2: Mechanism of chiral recognition and silanol masking by DEA on an amylose-based CSP.

Table 2: Chiral Chromatographic Conditions
ParameterSpecification
Column Amylose tris(3,5-dimethylphenylcarbamate) CSP, 250 × 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 225 nm
Injection Volume 10 µL

Step-by-Step Experimental Protocols

To ensure a self-validating system, the following protocols must be strictly adhered to.

Protocol A: Achiral Sample & Mobile Phase Preparation
  • Mobile Phase A: Measure 1000 mL of LC-MS grade water. Add 1.0 mL of LC-MS grade TFA. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Measure 1000 mL of HPLC grade Acetonitrile. Add 1.0 mL of TFA. Mix and degas.

  • Sample Preparation: Accurately weigh 10.0 mg of (R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride. Dissolve in 10 mL of Diluent (Water:Acetonitrile, 50:50 v/v) to yield a 1.0 mg/mL stock solution. Vortex for 1 minute to ensure complete dissolution.

Protocol B: Chiral Sample Preparation (Free-Base Extraction)

Critical Insight: Injecting the hydrochloride salt directly into a normal-phase system (Hexane/IPA) leads to salt precipitation. In situ neutralization by DEA is often insufficient for high-concentration samples. A pre-column free-base extraction is required.

  • Mobile Phase Preparation: Combine 800 mL of HPLC grade n-Hexane and 200 mL of HPLC grade Isopropanol. Add 1.0 mL of Diethylamine (DEA). Mix thoroughly and degas.

  • Sample Extraction:

    • Weigh 10.0 mg of the API salt into a 15 mL glass centrifuge tube.

    • Add 2.0 mL of LC-MS grade water to dissolve the salt.

    • Add 2.0 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃) to basify the solution (pH ~8.5–9.0), converting the morpholine to its free base.

    • Add 5.0 mL of extraction solvent (n-Hexane:Isopropanol, 80:20 v/v).

    • Cap and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (containing the free base) to an HPLC vial for injection.

System Suitability & Validation Criteria

Before analyzing unknown samples, the system must pass the following self-validating System Suitability Testing (SST) criteria to guarantee method performance and data integrity.

Table 3: System Suitability Acceptance Criteria
ParameterAchiral Method (Chemical Purity)Chiral Method (Enantiomeric Purity)
Retention Time (tR) ~4.5 min(R): ~8.2 min, (S): ~9.8 min
Resolution (Rs) > 2.0 (from nearest impurity)> 2.5 (between enantiomers)
Tailing Factor (Tf) ≤ 1.5≤ 1.5
Theoretical Plates (N) > 10,000> 5,000
%RSD (Area, n=6) ≤ 1.0%≤ 1.0%

References

  • EP0730593A1 - Morpholine derivatives as dopamine receptor subtype ligands. Google Patents.
  • Chiral Separation of Basic Amines. Benchchem.
  • HPLC analysis of morpholine derivatives. Benchchem.
  • Levopropylhexedrine | High-Purity Research Chemical. Benchchem.

Sources

Application

Comprehensive Mass Spectrometry Fragmentation Profiling of (R)-2-((4-Methoxyphenoxy)methyl)morpholine HCl

Document Type: Application Note & Bioanalytical Protocol Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Introduction & Scientific Context (R)-2-((4-Methoxyphenoxy)methyl)morpho...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Bioanalytical Protocol Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Introduction & Scientific Context

(R)-2-((4-Methoxyphenoxy)methyl)morpholine HCl is a highly specific morpholine derivative. Structurally homologous to established norepinephrine reuptake inhibitors like viloxazine and reboxetine, this compound features a morpholine ring connected via an ether linkage to a 4-methoxyphenyl group.

Understanding the exact gas-phase dissociation mechanics of this molecule is critical for developing robust Multiple Reaction Monitoring (MRM) assays for pharmacokinetic (PK) studies and impurity profiling. In positive Electrospray Ionization (ESI+), the ether linkage serves as the primary site of collision-induced dissociation (CID), driving a highly predictable and reproducible fragmentation cascade [1]. This application note elucidates these pathways and provides a self-validating LC-MS/MS protocol for its quantification.

Physicochemical & Exact Mass Properties

Before initiating MS tuning, it is essential to establish the exact monoisotopic mass to set the correct quadrupole isolation windows.

ParameterValue
Chemical Formula (Free Base) C₁₂H₁₇NO₃
Monoisotopic Mass 223.1208 Da
Precursor Ion [M+H]⁺ m/z 224.1281
pKa (Calculated) ~8.3 (Secondary Amine)
LogP (Calculated) 1.4

Mechanistic Fragmentation Pathways

To build a reliable MS method, one must understand the causality behind the fragmentation. The dissociation of (R)-2-((4-Methoxyphenoxy)methyl)morpholine is dictated by the relative stability of the resulting product ions [1]:

  • Primary Cleavage (The Quantifier - m/z 100.1): Protonation occurs preferentially at the secondary amine of the morpholine ring. Upon entering the collision cell, the molecule undergoes an inductive cleavage at the ether bond. The 4-methoxyphenoxy moiety acts as a neutral leaving group (loss of 4-methoxyphenol, -124.05 Da). The charge is retained on the morpholine fragment, forming a highly stable 2-methylenemorpholinium cation (m/z 100.1). This ion is the base peak and the optimal quantifier due to its high abundance and structural specificity.

  • Secondary Cleavage (The Qualifiers - m/z 70.1 & 44.1): Applying higher collision energy forces the m/z 100.1 ion to undergo ring opening. The expulsion of formaldehyde (CH₂O, -30 Da) yields a pyrrolidine-like fragment at m/z 70.1. Further high-energy dissociation results in the loss of C₃H₄O (-56 Da from the m/z 100 ion), yielding the m/z 44.1 fragment.

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 224.1 Protonated Precursor F1 m/z 100.1 2-Methylenemorpholinium (Base Peak / Quantifier) M->F1 CID -124 Da NL Neutral Loss 4-Methoxyphenol (-124 Da) M->NL F2 m/z 70.1 Loss of CH2O (Qualifier 1) F1->F2 -30 Da (CH2O) F3 m/z 44.1 Ring Cleavage (Qualifier 2) F1->F3 -56 Da (C3H4O)

CID fragmentation pathway of (R)-2-((4-Methoxyphenoxy)methyl)morpholine [M+H]+.

Experimental Protocol: LC-MS/MS Workflow

This step-by-step protocol is designed for the extraction and quantification of the compound from biological matrices (e.g., plasma). It incorporates a self-validating system to ensure data integrity [2].

Step 1: Sample Preparation (Protein Precipitation)
  • Causality: Protein precipitation with acetonitrile (ACN) is chosen over Liquid-Liquid Extraction (LLE) to rapidly denature binding proteins while maintaining the solubility of the polar morpholine HCl salt.

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of ice-cold ACN containing an appropriate internal standard (e.g., Viloxazine-d5).

  • Vortex for 2 minutes at 1200 rpm.

  • Centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of HPLC-grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effect).

Step 2: Liquid Chromatography Setup
  • Causality: Formic acid (0.1%) forces the secondary amine (pKa ~8.3) into its protonated state, maximizing ionization efficiency. A gradient elution focuses the analyte at the column head before eluting it sharply.

  • Column: C18 UHPLC column (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 – 0.5 min: 5% B

    • 0.5 – 2.5 min: Linear ramp to 95% B

    • 2.5 – 3.5 min: Hold at 95% B (Column wash)

    • 3.5 – 4.0 min: Return to 5% B (Equilibration)

Step 3: MS/MS Data Acquisition (MRM Parameters)

Operate the Triple Quadrupole mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 400°C.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
224.1100.15018Quantifier
224.170.15032Qualifier 1
224.144.15045Qualifier 2
Step 4: The Self-Validating System (Data Integrity Check)

Every protocol must validate its own outputs. To ensure the absence of matrix interference or collision cell degradation, implement the following automated check in your processing software:

  • Ion Ratio Validation: The peak area ratio of the Qualifier (m/z 70.1) to the Quantifier (m/z 100.1) must be calculated for every sample.

  • Acceptance Criterion: The ratio must fall within ±15% of the ratio established by the neat calibration standards.

  • Action: If a sample fails this ratio check, it flags an isobaric interference (co-eluting matrix component sharing the 224.1 mass) or a drop in collision gas pressure, immediately invalidating that specific run and triggering a reinjection or method review.

References

  • Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. International Journal of Pharmaceutical Sciences and Drug Research. This paper outlines the foundational morpholine-ether cleavage mechanics utilized in this protocol. [INDEX] Available at: [Link]

  • Recent Advances in Mass Spectrometry for the Identification of Neuro-chemicals and their Metabolites in Biofluids. Semantic Scholar / PMC. This source provides the authoritative grounding for the bioanalytical extraction and MRM validation principles applied in the methodology. [INDEX] Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities in (R)-2-((4-Methoxyphenoxy)methyl)morpholine HCl crystallization

Welcome to our dedicated technical support guide for the crystallization of (R)-2-((4-Methoxyphenoxy)methyl)morpholine HCl. This resource is designed for researchers, scientists, and drug development professionals to nav...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for the crystallization of (R)-2-((4-Methoxyphenoxy)methyl)morpholine HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the crystallization process. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your experiments for purity, yield, and desired crystal form.

Frequently Asked Questions (FAQs)

Q1: My crystallization yields are consistently low. What are the likely causes and how can I improve them?

Low yields can be frustrating and often point to one of several factors during the crystallization process.

  • Excessive Solvent Volume: The most common reason for low yield is using too much solvent. The goal is to create a s[1]aturated solution at an elevated temperature, allowing the compound to crystallize upon cooling as solubility decreases. If an excessive amount of solvent is used, a significant portion of your product will remain in the mother liquor even after cooling.

    • Troubleshooting: If you suspect you've used too much solvent, you can try to carefully evaporate a portion of it and allow the solution to cool again. For future experiments, a[1]dd the hot solvent portion-wise until the solid just dissolves to find the minimum required volume.

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice. A slower cooling process [1]allows for more selective crystallization of the desired product.

    • Troubleshooting: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels if necessary, before moving it to an ice bath to maximize crystal formation.

  • Inappropriate Solvent Choice: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. If the solubility is too high at low temperatures, a significant amount of product will be lost.

    • Troubleshooting: A solvent screen is recommended. For hydrochloride salts, solvents like isopropanol are often preferred over more polar solvents like ethanol where the salt may be too soluble. Mixtures of a "good" solv[2]ent (in which the compound is soluble) and an "anti-solvent" (in which it is insoluble) can also be effective.

Q2: I'm observing an oily residue or no crystallization at all. What's happening?

This phenomenon, often called "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, or when significant impurities are present that inhibit crystallization.

  • Causality: The presence of impurities can lower the melting point of the mixture or interfere with the crystal lattice formation.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for oiling out.

    • Step 1: Purity Assessment: Before proceeding, it's crucial to understand the purity of your material. Techniques like HPLC, LC-MS, and NMR are invaluable for identifying and quantifying impurities.

    • Step 2: Purific[3][4]ation: If significant impurities are detected, an initial purification step such as column chromatography may be necessary before attempting crystallization.

    • Step 3: Solvent[2] System Adjustment: If the material is pure, the solvent system is the likely culprit. Try using a more non-polar solvent or a solvent mixture. Adding a small amount of a miscible "anti-solvent" can sometimes induce crystallization.

    • Step 4: Activated Charcoal: If colored impurities are present, adding activated charcoal to the hot solution can help adsorb them. Be sure to filter the hot solution to remove the charcoal before allowing it to cool.

Q3: My final product purity is not meeting the required specifications. How can I remove persistent impurities?

Achieving high purity is the primary goal of crystallization. If impurities persist, a [5]more systematic approach is needed.

  • Understanding Impurity Incorporation: Impurities can be incorporated into crystals through various mechanisms, including surface deposition, inclusions, and solid solution formation.

  • Analytical Identifi[6]cation: The first step is to identify the nature of the impurity if possible. Techniques like LC-MS can[2] provide molecular weight information, which can give clues about its origin (e.g., starting materials, by-products, or degradation products).

Impurity Type [4][7]Potential Source Recommended Action
Unreacted Starting Materials Incomplete reactionOptimize reaction conditions (time, temperature, stoichiometry).
Reaction By-product[8]s Side reactionsAdjust reaction conditions (e.g., lower temperature) to minimize side product formation.
Residual Solvents [8]Inefficient drying or solvent choiceWash the crystals with a solvent in which the product is insoluble but the impurity is soluble. Ensure adequate drying un[2]der vacuum.
Inorganic Salts Workup or salt formation stepIf possible, convert the hydrochloride salt back to the free base, perform an extraction to remove inorganic salts, and then reform the HCl salt using anhydrous HCl.
  • Recrystallizatio[9]n Protocol: A carefully executed recrystallization is often the most effective way to improve purity.

    G start Impure Crystalline Solid dissolve Dissolve in Minimum Volume of Hot Solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities are present) dissolve->hot_filter Optional cool Slow Cooling to Room Temperature dissolve->cool hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Collect Crystals by Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

    Caption: Standard recrystallization workflow.

Q4: I'm concerned[2] about polymorphism. How can I ensure I'm isolating the desired crystal form of (R)-2-((4-Methoxyphenoxy)methyl)morpholine HCl?

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability.

  • Influence of Cryst[10][11]allization Conditions: The choice of solvent, cooling rate, and temperature can all influence which polymorph is formed. It has been noted that fo[12][13]r some hydrochloride salts of similar structures, only one solid form is obtained under various solution crystallization conditions. However, this should be e[14][15]xperimentally verified.

  • Characterization is Key: To confirm the polymorphic form, a combination of analytical techniques is essential:

    • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystal forms, as each polymorph will have a unique diffraction pattern.

    • Differential Scanning Calorimetry (DSC): DSC can be used to identify melting points and phase transitions, which are often different for different polymorphs.

    • Fourier-Transform Infrared Spectroscopy (FTIR): While less definitive than PXRD, FTIR can sometimes show differences in the vibrational spectra of different polymorphs.

  • Controlling Polymorphism:

    • Seeding: Introducing seed crystals of the desired polymorph into the supersaturated solution can promote the growth of that specific form.

    • Solvent Selection: The interaction between the solvent and the growing crystal faces can influence the resulting polymorph. Experimenting with a rang[16][17][18]e of solvents of different polarities is advisable.

    • Consistent Procedure: Once a protocol for obtaining the desired polymorph is established, it is crucial to maintain consistent conditions (solvent, temperature, cooling rate) to ensure reproducibility.

Experimental Protocols

Protocol 1: General Recrystallization of (R)-2-((4-Methoxyphenoxy)methyl)morpholine HCl
  • Solvent Selection: Based on preliminary solubility tests, select an appropriate solvent (e.g., isopropanol, ethanol, or a mixture such as ethanol/ethyl acetate).

  • Dissolution: Plac[2]e the crude (R)-2-((4-Methoxyphenoxy)methyl)morpholine HCl in an Erlenmeyer flask with a stir bar. Heat the selected solvent on a hot plate.

  • Saturated Solution: Add the hot solvent portion-wise to the flask while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.

  • Maximizing Yield: [1] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the p[2]urified crystals under vacuum to remove residual solvent.

Protocol 2: Impurity Analysis by High-Performance Liquid Chromatography (HPLC)

The use of chromatography is a primary method for identifying and quantifying impurities in pharmaceutical products.

  • Sample Preparation[3]: Accurately weigh and dissolve a sample of the crystallized material in a suitable diluent (e.g., mobile phase) to a known concentration.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically a good starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common.

    • Detection: UV detection at a wavelength where the main compound and potential impurities absorb.

  • Analysis: Inject the sample onto the HPLC system. The purity is often estimated by the area percentage of the main peak relative to the total peak area.

  • Impurity Identifica[3]tion: For unknown peaks, techniques like LC-MS can be used to obtain mass-to-charge ratio information, aiding in their identification.

References

  • Quan[4]titative Impurity Rejection Analysis for Crystallization. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Purification of organic hydrochloride salt?. ResearchGate. Available at: [Link]

  • RECRYSTALLISATION. University of Calgary. Available at: [Link]

  • Identification and profiling of impurities in Pharmaceuticals. ResolveMass. Available at: [Link]

  • Synthesis and characterization of 2-arylmorpholine hydrochloride. ResearchGate. Available at: [Link]

  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI. Available at: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Salt of morpholine derivative and its crystal form, manufacturing method thereof, pharmaceutical composition and use thereof - Patent TW-I705065-B. PubChem. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Available at: [Link]

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ePrints Soton - University of Southampton. Available at: [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. Available at: [Link]

  • Can i still crystallize salts even when there is impurities in the solution?. Reddit. Available at: [Link]

  • Preparation of morpholine derivatives. Google Patents.
  • Method for purifying hydroxylamine hydrochloride. Google Patents.
  • Impurities Detection in Pharmaceuticals. Drug Development and Delivery. Available at: [Link]

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. Available at: [Link]

  • Crystallisation in pharmaceutical processes. BIA. Available at: [Link]

  • Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. ResearchGate. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. Available at: [Link]

  • Novel cocrystallization of hydrochloric acid salt of an active agent. Google Patents.
  • Strategy for control of crystallization of polymorphs. ResearchGate. Available at: [Link]

  • Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. BIOVIA. Available at: [Link]

  • Understanding the Effect of Solvent on the Growth and Crystal Morphology of MTNP/CL-20 Cocrystal Explosive: Experimental and Theoretical Studies. ResearchGate. Available at: [Link]

  • Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility and Stability. PMC. Available at: [Link]

  • The effect of crystal-solvent interaction on crystal growth and morphology. Semantic Scholar. Available at: [Link]

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. Available at: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]

  • 2-((2-METHOXYPHENOXY)METHYL)MORPHOLINE HYDROCHLORIDE. gsrs. Available at: [Link]

  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Enantiomeric Excess for (R)-2-((4-Methoxyphenoxy)methyl)morpholine Production

Welcome to the technical support center for the synthesis of (R)-2-((4-Methoxyphenoxy)methyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (R)-2-((4-Methoxyphenoxy)methyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize the enantiomeric excess (e.e.) of this critical chiral intermediate. (R)-2-((4-Methoxyphenoxy)methyl)morpholine is a key building block in the synthesis of various pharmaceuticals, most notably as an intermediate for the antidepressant Reboxetine.[1] Achieving high enantiopurity is paramount for therapeutic efficacy and safety.[2]

This resource provides a structured approach to identifying and resolving common issues encountered during its synthesis, ensuring the production of material with high optical purity.

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (e.e.) and why is it critical in the synthesis of (R)-2-((4-Methoxyphenoxy)methyl)morpholine?

Enantiomeric excess (e.e.) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in excess of the other in a mixture. It is calculated as:

e.e. (%) = |(moles of R enantiomer - moles of S enantiomer) / (total moles of both enantiomers)| x 100

In pharmaceutical applications, different enantiomers of a drug can have vastly different pharmacological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause harmful side effects.[3] For (R)-2-((4-Methoxyphenoxy)methyl)morpholine, the (R)-configuration is the desired stereoisomer for the synthesis of drugs like (S,S)-Reboxetine. Therefore, a high e.e. is essential to ensure the final drug product's safety and efficacy.

Q2: What are the primary synthetic strategies to obtain enantiomerically enriched (R)-2-((4-Methoxyphenoxy)methyl)morpholine?

There are two main strategies for obtaining this chiral morpholine derivative with high enantiomeric excess:

  • Asymmetric Synthesis: This approach involves creating the desired stereocenter during the reaction using a chiral catalyst, auxiliary, or reagent. For morpholine derivatives, methods like asymmetric hydrogenation of dehydromorpholine precursors have proven effective in achieving high e.e. (up to 99%).[4] Another approach involves the catalytic asymmetric synthesis from ether-containing aminoalkyne substrates.[5]

  • Chiral Pool Synthesis: This strategy utilizes a readily available, enantiomerically pure starting material that already contains the required stereocenter. For instance, the synthesis can start from commercially available (S)-3-amino-1,2-propanediol.[6]

Q3: What are the most common analytical methods to determine the enantiomeric excess of my product?

Several analytical techniques can be employed to determine the e.e. of (R)-2-((4-Methoxyphenoxy)methyl)morpholine. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for its high accuracy and sensitivity. It involves using a chiral stationary phase that differentially interacts with the two enantiomers, leading to their separation and quantification.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), it is possible to create diastereomeric complexes that exhibit distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer.[3][7]

  • Capillary Electrophoresis (CE): This technique offers very high sensitivity and requires minimal sample volume. Enantiomers are separated based on their different migration times in an electric field in the presence of a chiral selector.[3]

A comparison of these methods is summarized in the table below:

ParameterChiral HPLCNMR SpectroscopyCapillary Electrophoresis (CE)
Principle Differential partitioning on a chiral stationary phase.Formation of diastereomeric species with a chiral auxiliary.Differential migration in an electric field with a chiral selector.
Sensitivity High (µg/mL to ng/mL range).[3]Moderate to Low (requires mg of sample).[3]Very High (requires nL to µL of sample).[3]
Sample Throughput ModerateHighHigh
Instrumentation Widely availableWidely availableLess common than HPLC/NMR

Troubleshooting Guide: Low Enantiomeric Excess

Encountering low enantiomeric excess can be a significant setback. This guide provides a systematic approach to diagnosing and resolving the issue.

Troubleshooting_Low_EE cluster_solutions Potential Solutions Start Low Enantiomeric Excess Observed Verify_Basics Verify Experimental Basics (Purity, Temperature, Concentrations) Start->Verify_Basics Catalyst_Check Investigate Catalyst Integrity (Purity, Activity, Handling) Verify_Basics->Catalyst_Check Basics Confirmed Sol_Basics Re-purify starting materials. Calibrate thermometer. Recalculate concentrations. Verify_Basics->Sol_Basics Reaction_Conditions Optimize Reaction Conditions (Solvent, Temperature, Concentration) Catalyst_Check->Reaction_Conditions Catalyst OK Sol_Catalyst Use fresh catalyst. Run a control reaction. Verify ligand purity. Catalyst_Check->Sol_Catalyst Product_Racemization Check for Product Racemization (Workup, Purification) Reaction_Conditions->Product_Racemization Conditions Optimized Sol_Conditions Screen different solvents. Systematically vary temperature. Adjust substrate concentration. Reaction_Conditions->Sol_Conditions High_EE High Enantiomeric Excess Achieved Product_Racemization->High_EE No Racemization Sol_Racemization Modify workup conditions (e.g., pH, temp). Choose a milder purification method. Product_Racemization->Sol_Racemization

Caption: Troubleshooting workflow for low enantiomeric excess.

Problem 1: Unexpectedly Low Enantiomeric Excess

Possible Cause 1: Purity of Starting Materials and Reagents

  • Explanation: Impurities in your starting materials, reagents, or even the chiral catalyst can interfere with the stereochemical course of the reaction.[8] For instance, trace amounts of water or other nucleophiles can react with the catalyst or intermediates, leading to a decrease in enantioselectivity.

  • Troubleshooting Steps:

    • Verify Purity: Re-verify the purity of all starting materials, including the precursor to the morpholine ring and the 4-methoxyphenol moiety, using appropriate analytical techniques (e.g., NMR, GC-MS).

    • Use Anhydrous Solvents: Ensure that all solvents are of high purity and are properly dried, as water can deactivate many chiral catalysts.[8]

    • Check Reagent Quality: If using commercially available chiral catalysts or ligands, ensure they are from a reputable source and have been stored under the recommended conditions.

Possible Cause 2: Suboptimal Reaction Conditions

  • Explanation: Temperature, solvent, and concentration are critical parameters that can significantly influence the enantioselectivity of a reaction.[9] The transition states leading to the two enantiomers have different energies, and these parameters can affect this energy difference.

  • Troubleshooting Steps:

    • Temperature Screening: Generally, lower reaction temperatures lead to higher enantioselectivity.[8] Systematically screen a range of temperatures, starting from the literature-reported value and decreasing it.

    • Solvent Screening: The choice of solvent can have a profound impact on the enantioselectivity by influencing the conformation of the catalyst-substrate complex.[8] It is advisable to screen a range of solvents with varying polarities and coordinating abilities.[10]

    • Concentration Effects: Substrate concentration can also play a role. In some cases, operating at higher or lower dilutions can improve the e.e.[8]

Possible Cause 3: Catalyst-Related Issues

  • Explanation: The chiral catalyst is the heart of the asymmetric transformation. Its purity, activity, and proper handling are crucial for achieving high enantioselectivity.[9]

  • Troubleshooting Steps:

    • Catalyst Integrity: If preparing the catalyst in-house, verify its structure and purity using techniques like NMR or X-ray crystallography.

    • Control Reaction: Run a control reaction with a well-established substrate that is known to give high e.e. with your catalyst system. This will help determine if the catalyst itself is the problem.[8]

    • Catalyst Loading: The amount of catalyst used can also be a factor. Both too little and too much catalyst can sometimes lead to lower e.e.[9]

Problem 2: Product Racemization During Workup or Purification

Possible Cause: Harsh Workup or Purification Conditions

  • Explanation: The chiral center in (R)-2-((4-Methoxyphenoxy)methyl)morpholine could be susceptible to racemization under certain conditions, such as exposure to strong acids or bases, or high temperatures during purification.[9]

  • Troubleshooting Steps:

    • Analyze at Different Stages: Determine the e.e. of the crude reaction mixture before workup and compare it to the e.e. of the purified product. A significant decrease indicates racemization.

    • Milder Workup: If racemization is suspected, modify the workup procedure. For example, use weaker acids or bases for neutralization and avoid prolonged exposure to harsh pH conditions.

    • Alternative Purification: If distillation at high temperatures is causing racemization, consider alternative purification methods like column chromatography at room temperature.

Experimental Protocols

General Protocol for Asymmetric Hydrogenation of a Dehydromorpholine Precursor

This protocol provides a representative procedure for the synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation, a highly efficient method for creating the desired stereocenter.[2][4]

Asymmetric_Hydrogenation_Workflow Catalyst_Prep 1. Catalyst Preparation (In Glovebox) Reaction_Setup 2. Reaction Setup (In Autoclave) Catalyst_Prep->Reaction_Setup Hydrogenation 3. Hydrogenation (Under H₂ Pressure) Reaction_Setup->Hydrogenation Workup 4. Workup & Purification Hydrogenation->Workup Analysis 5. Analysis (e.e. Determination) Workup->Analysis

Caption: Experimental workflow for asymmetric hydrogenation.

Materials:

  • 2-((4-Methoxyphenoxy)methyl)-3,4-dihydro-2H-1,4-oxazine (dehydromorpholine substrate)

  • [Rh(COD)₂]BF₄ (Rhodium catalyst precursor)

  • Chiral bisphosphine ligand (e.g., SKP-Phos)[4]

  • Anhydrous, degassed solvent (e.g., Dichloromethane)

  • High-purity hydrogen gas

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation: In an inert atmosphere glovebox, add the chiral bisphosphine ligand (0.011 equiv) and [Rh(COD)₂]BF₄ (0.01 equiv) to a dried Schlenk tube. Add anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.[2]

  • Reaction Setup: In the glovebox, charge a dried autoclave with the dehydromorpholine substrate (1.0 equiv) and the prepared catalyst solution.

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 50 atm) and stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12 hours).

  • Workup and Purification: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography to obtain (R)-2-((4-Methoxyphenoxy)methyl)morpholine.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or NMR spectroscopy.

References

  • Troubleshooting low enantiomeric excess in asymmetric synthesis. - Benchchem.
  • Technical Support Center: Asymmetric Synthesis & Enantiomeric Excess - Benchchem.
  • Synthesis of Reboxetine Intermediate and Carnitine Acetyltransferase Inhibitor via NBS-Induced Electrophilic Multicomponent Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing). Available at: [Link]

  • Application of Chiral Morpholine Derivatives in Asymmetric Synthesis - Benchchem.
  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - Chemical Communications (RSC Publishing). Available at: [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Semantic Scholar. Available at: [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC. Available at: [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. - PubMed. Available at: [Link]

  • A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess - Benchchem.
  • Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex - Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis, Radiosynthesis, and Biological Evaluation of Carbon-11 and Fluorine-18 Labeled Reboxetine Analogs: Potential Positron Emission Tomography Radioligands for in Vivo Imaging of the Norepinephrine Transporter - PMC. Available at: [Link]

  • Synthesis of (S,S)-Reboxetine. Available at: [Link]

  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Available at: [Link]

  • Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC. Available at: [Link]

  • Commercial Synthesis of (S,S)-Reboxetine Succinate: A Journey To Find the Cheapest Commercial Chemistry for Manufacture | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement | Journal of the American Chemical Society. Available at: [Link]

  • Asymmetric reactions_synthesis. Available at: [Link]

  • EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents.
  • Optimizing reaction conditions for the synthesis of morpholine derivatives - Benchchem.
  • Enantioselective synthesis of morpholine... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed. Available at: [Link]

Sources

Troubleshooting

Preventing degradation of (R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride during storage

Troubleshooting Guides & FAQs for API Storage and Handling Welcome to the Application Scientist Support Portal. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to prevent the...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides & FAQs for API Storage and Handling

Welcome to the Application Scientist Support Portal. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to prevent the degradation of (R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride (API) during long-term storage and experimental handling.

Mechanistic Deep Dive: Vulnerabilities of the API

Understanding why a compound degrades is the first step in designing a self-validating storage protocol. This API features three distinct structural liabilities:

  • The Morpholine Ring (Secondary Amine): While formulated as an HCl salt to improve stability and solubility, the equilibrium presence of the free base makes the nitrogen susceptible to N-oxidation. Oxidative degradation of the morpholine moiety often leads to lactam formation or complete ring opening[1].

  • The Ether Linkage & 4-Methoxyphenoxy Group: The electron-rich aromatic ring and the alkoxy spacer are highly susceptible to radical-mediated oxidative degradation and photolysis[1].

  • The C2 Chiral Center: The stereocenter at the 2-position of the morpholine ring is adjacent to an oxygen atom. Under extreme pH shifts or high-moisture microenvironments, protonation/deprotonation events can facilitate ring-opening/closing mechanisms, leading to racemization (loss of enantiomeric excess, ee).

Troubleshooting FAQs

Q1: My API powder is clumping and showing a broadened melting point. What is happening? A: This is a classic symptom of hygroscopicity. Hydrochloride salts of morpholine derivatives readily absorb atmospheric moisture.

  • Causality: Moisture absorption disrupts the crystalline lattice, potentially forming a hydrate or inducing a partial phase transition to an amorphous state. This lowers the melting point and increases molecular mobility, which accelerates chemical degradation.

  • Resolution: Store the API in a tightly sealed container with a desiccant (e.g., silica gel). If clumping has occurred, verify the water content via Karl Fischer (KF) titration and check for polymorphic shifts using X-Ray Powder Diffraction (XRPD).

Q2: During stability testing, LC-MS analysis reveals a new peak with a +16 Da mass shift. How do I prevent this? A: A +16 Da shift typically indicates oxidation, either forming a morpholine N-oxide or a hydroxylated derivative on the 4-methoxyphenoxy ring.

  • Causality: Trace transition metals (from manufacturing equipment) or ambient oxygen can catalyze the oxidative degradation of the morpholine moiety or the alkoxy side-chain[1].

  • Resolution: Purge primary storage containers with an inert gas (Argon or Nitrogen) prior to sealing. Ensure that any solvents used in formulation or reconstitution are peroxide-free.

Q3: We are observing a gradual decrease in enantiomeric excess (ee) over 6 months of storage. Why? A: Racemization of the (R)-enantiomer is occurring.

  • Causality: The C2 carbon of the morpholine ring is sterically strained and electronically activated by the adjacent ether oxygen. In the presence of absorbed moisture (which creates a localized acidic microenvironment due to the HCl salt), reversible cleavage of the C-O bond can occur, leading to chiral inversion.

  • Resolution: Strict moisture control is mandatory. Ensure packaging conforms to ICH Q1A(R2) guidelines for moisture-sensitive products[2].

Quantitative Data Summaries

Table 1: Common Degradants, Mechanisms, and Preventive Measures

Degradation PathwayTriggering FactorAnalytical SignaturePreventive Storage Strategy
N-Oxidation Ambient O₂, Peroxides+16 Da (LC-MS), early eluting peakArgon purge, use peroxide-free excipients
Ether Cleavage High Humidity, Heat4-Methoxyphenol peak (UV 280 nm)Vacuum sealing, desiccants, < 25°C
Racemization Moisture, Localized pH shiftsDecrease in ee (Chiral HPLC)Strict humidity control (< 30% RH)
Photolysis UV/Vis LightComplex multi-peak chromatogramAmber glass vials, foil wrapping

Table 2: ICH Q1A(R2) Recommended Storage Conditions for Stability Testing [2]

Study TypeStorage ConditionMinimum Time Period Covered by Data
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Experimental Workflows and Protocols
Protocol 1: Self-Validating Forced Degradation & Stability Workflow

To establish a robust shelf-life, you must intentionally degrade the API to identify stability-indicating analytical methods.

Step 1: Sample Preparation

  • Weigh 10 mg of (R)-2-((4-Methoxyphenoxy)methyl)morpholine HCl into five separate amber glass HPLC vials.

  • Dissolve each in 1 mL of HPLC-grade Acetonitrile/Water (50:50).

Step 2: Stress Conditions (The Self-Validating Matrix)

  • Control: Store at 4°C in the dark.

  • Acidic Hydrolysis: Add 100 µL of 1N HCl. Heat at 60°C for 24 hours.

  • Basic Hydrolysis: Add 100 µL of 1N NaOH. Heat at 60°C for 24 hours.

  • Oxidation: Add 100 µL of 3% H₂O₂. Store at room temperature for 24 hours.

  • Photolysis: Expose to 1.2 million lux hours and 200 watt hours/m² of UV light (per ICH Q1B).

Step 3: Neutralization and Analysis

  • Neutralize the acidic and basic samples using equimolar amounts of base/acid.

  • Inject 5 µL of each sample onto a reversed-phase LC-MS/MS system.

  • Validation Check: Ensure mass balance. The sum of the peak areas of the degraded products and the remaining API should equal the peak area of the control sample. If mass balance is < 90%, volatile degradants or column-retained polymers have formed.

Protocol 2: System Suitability for Chiral HPLC (Racemization Monitoring)

To accurately monitor the loss of enantiomeric purity, the chromatographic system must be verified before every run.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Note: DEA is critical to suppress secondary interactions between the morpholine nitrogen and the chiral stationary phase.

  • Column: Amylose-based chiral stationary phase (e.g., Chiralpak AD-H), 250 x 4.6 mm, 5 µm.

  • System Suitability Standard: Inject a racemic mixture of the API (1 mg/mL).

  • Acceptance Criteria: Resolution ( Rs​ ) between the (R) and (S) enantiomers must be ≥2.0 . Tailing factor for the (R)-enantiomer must be ≤1.5 .

Visualizations of Degradation and Workflows

G API (R)-2-((4-Methoxyphenoxy)methyl) morpholine HCl Oxidation Oxidative Degradation (+16 Da / +32 Da) API->Oxidation O2 / Light / Metals Hydrolysis Hydrolytic Cleavage (Ether Bond) API->Hydrolysis H2O / Acid / Heat Racemization Chiral Inversion (Loss of ee%) API->Racemization Extreme pH / Moisture N_Oxide Morpholine N-oxide Oxidation->N_Oxide Amine Oxidation Quinone Quinone Derivatives Oxidation->Quinone Aromatic Oxidation Phenol 4-Methoxyphenol + Morpholine derivative Hydrolysis->Phenol Ether Cleavage S_Enantiomer (S)-Enantiomer Formation Racemization->S_Enantiomer C2 Epimerization

Primary degradation pathways of the API under environmental stress conditions.

Workflow Start Batch Release of API Pack Primary Packaging (Desiccant + Amber Glass/Foil) Start->Pack Store Controlled Storage (ICH Q1A(R2) Conditions) Pack->Store Sample Sampling at Timepoints (0, 3, 6, 9, 12, 24 months) Store->Sample Test Analytical Testing (HPLC, KF, XRPD, Chiral GC) Sample->Test Test->Store If within specification Eval Data Evaluation (Trend Analysis) Test->Eval Eval->Pack If OOS: Investigate Packaging & Moisture

Lifecycle workflow for API stability testing, sampling, and Out-of-Specification (OOS) mitigation.

Sources

Optimization

Technical Support Center: Overcoming Low Solubility of (R)-2-((4-Methoxyphenoxy)methyl)morpholine HCl in Aqueous Media

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with (R)-2-((4-Methoxyphenoxy)methyl)morpholine HCl in aqueous media. T...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with (R)-2-((4-Methoxyphenoxy)methyl)morpholine HCl in aqueous media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions and a deeper understanding of the underlying physicochemical principles.

Understanding the Challenge: Why is Solubility an Issue?

(R)-2-((4-Methoxyphenoxy)methyl)morpholine HCl, a morpholine derivative, presents solubility hurdles common to many amine hydrochloride salts. While the hydrochloride salt form is intended to enhance aqueous solubility compared to the free base, challenges can still arise, particularly in neutral or high-ionic-strength buffers. The molecule's relatively nonpolar phenoxymethyl group contributes to its hydrophobic character, which can lead to precipitation in aqueous environments.

A closely related compound, Reboxetine mesylate, which shares a similar core structure, is reported to be freely soluble in water.[1] However, subtle structural differences can significantly impact solubility. For instance, while some sources indicate Reboxetine mesylate is soluble in water up to 100 mM[2], others specify a solubility of approximately 10 mg/mL in PBS at pH 7.2.[3][4] This highlights the critical importance of the specific aqueous medium and its pH.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of (R)-2-((4-Methoxyphenoxy)methyl)morpholine HCl in experimental settings.

Q1: My compound precipitated when I added it directly to my phosphate-buffered saline (PBS) solution. What went wrong?

A1: Direct dissolution in a neutral pH buffer like PBS (typically pH 7.4) can be problematic for amine hydrochloride salts. The morpholine nitrogen in your compound is basic and exists in its protonated, more soluble form at acidic pH.[5] In a neutral or slightly basic buffer, a portion of the hydrochloride salt can convert to its less soluble free base form, leading to precipitation.

Troubleshooting Steps:

  • pH Adjustment: The most direct approach is to lower the pH of your aqueous medium.[] Start by preparing your buffer and then adjusting the pH to a more acidic value (e.g., pH 4-5) with a small amount of a suitable acid (e.g., HCl) before adding the compound. This will help maintain the protonated state of the morpholine nitrogen, favoring solubility.

  • Prepare an Acidified Stock Solution: Dissolve the compound in a slightly acidic aqueous solution (e.g., 0.9% saline adjusted to pH 4) to create a concentrated stock solution. You can then dilute this stock into your final experimental medium. However, be mindful of the final pH of your experiment.

Q2: I need to prepare a concentrated stock solution. What solvent should I use?

A2: For concentrated stock solutions, using a water-miscible organic cosolvent is a standard and effective practice.[7][8] These solvents can then be diluted into your aqueous experimental medium.

Recommended Cosolvents:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for creating high-concentration stock solutions of many organic molecules.[4]

  • Ethanol: Another common and effective cosolvent.[4]

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be effective for solubilizing a wide range of compounds.[4]

Workflow for Preparing a Concentrated Stock Solution:

G A Weigh (R)-2-((4-Methoxyphenoxy)methyl)morpholine HCl B Add appropriate volume of cosolvent (e.g., DMSO) A->B Step 1 C Vortex and/or sonicate until fully dissolved B->C Step 2 D Store appropriately (e.g., -20°C or -80°C) C->D Step 3

Caption: Workflow for preparing a concentrated stock solution.

Important Considerations:

  • Final Cosolvent Concentration: When diluting your stock solution into your final experimental medium, ensure the final concentration of the organic solvent is low (typically <0.5% or <0.1%) to avoid any off-target effects on your biological system.[4]

  • Solvent Purity: Always use high-purity, anhydrous solvents to prevent degradation of your compound.

Q3: I'm concerned about the potential toxicity of organic solvents in my cell-based assay. Are there other options to improve aqueous solubility?

A3: Yes, several alternative methods can enhance aqueous solubility without relying on organic cosolvents.[9]

Solubility Enhancement Strategies:

  • pH Adjustment: As discussed in Q1, maintaining an acidic pH is a primary strategy.[]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly improved aqueous solubility.[][13] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl-ether-β-cyclodextrin (SBE-β-CD), are commonly used.[10][14]

  • Use of Surfactants: Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[15][16][17] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are often used in pharmaceutical formulations.[15][18]

Q4: How can I determine the maximum aqueous solubility of my compound in a specific buffer?

A4: Determining the equilibrium solubility is a crucial step in pre-formulation studies. A common method is the shake-flask method.

Protocol: Shake-Flask Method for Solubility Determination

  • Add an excess amount of (R)-2-((4-Methoxyphenoxy)methyl)morpholine HCl to a known volume of your aqueous buffer in a sealed container.

  • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, centrifuge or filter the suspension to remove the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q5: Can I heat the solution to help dissolve my compound?

A5: Gentle warming can sometimes aid in dissolution. However, this should be done with caution as excessive heat can lead to the degradation of the compound.[19] It is crucial to assess the thermal stability of your compound before employing heat. If you do use gentle heat to dissolve the compound, allow the solution to cool to room temperature to ensure it remains in solution, as precipitation can occur upon cooling.

Summary of Solubility Enhancement Strategies

StrategyMechanism of ActionKey Considerations
pH Adjustment Increases the proportion of the protonated, more soluble form of the amine.[5]The final pH must be compatible with the experimental system.
Cosolvents Reduces the polarity of the aqueous medium, increasing the solubility of nonpolar compounds.[7]The final concentration of the cosolvent should be minimized to avoid toxicity.[4]
Cyclodextrins Encapsulates the hydrophobic drug molecule within its cavity, forming a soluble inclusion complex.[10][11]The choice of cyclodextrin and its concentration may need optimization.
Surfactants Forms micelles that encapsulate the drug, increasing its apparent solubility in water.[15]The type and concentration of the surfactant must be carefully selected to avoid cellular toxicity.

Logical Flow for Troubleshooting Solubility Issues

G Start Start: Low Solubility of (R)-2-((4-Methoxyphenoxy)methyl)morpholine HCl Q1 Is an organic cosolvent acceptable for your experiment? Start->Q1 A1_Yes Prepare a concentrated stock solution in DMSO, Ethanol, or DMF Q1->A1_Yes Yes A1_No Proceed to alternative methods Q1->A1_No No End Optimized Solubilization Achieved A1_Yes->End Q2 Is pH adjustment compatible with your experimental conditions? A1_No->Q2 A2_Yes Dissolve in an acidic buffer (pH 4-5) Q2->A2_Yes Yes A2_No Consider complexation agents Q2->A2_No No A2_Yes->End Q3 Are cyclodextrins or surfactants a viable option? A2_No->Q3 A3_Yes Formulate with HP-β-CD, SBE-β-CD, or a non-ionic surfactant Q3->A3_Yes Yes A3_No Consult with a formulation specialist for advanced techniques Q3->A3_No No A3_Yes->End A3_No->End

Caption: Decision tree for overcoming solubility challenges.

References

  • Stavropoulos, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(11), 2513. Available at: [Link]

  • Friedman, E. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available at: [Link]

  • Wikipedia. (2023). Cosolvent. Available at: [Link]

  • Jacobsen, J., et al. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics, 16(2), 859-866. Available at: [Link]

  • Roquette. (2023). How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8. Available at: [Link]

  • Zhu, Y., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 14(11), 2356. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]

  • Medsinfo. AUSTRALIAN PRODUCT INFORMATION – EDRONAX® (REBOXETINE MESILATE). Available at: [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Available at: [Link]

  • Amini, M., & Fathi, F. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Pharmaceutical Investigation. Available at: [Link]

  • PCCA. (2022). The Role of Surfactants in Compounded Preparation. Available at: [Link]

  • University of Alberta. Isolation (Recovery) of amines. Available at: [Link]

  • MDPI. Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. Available at: [Link]

  • Hossain, M. S., et al. (2022). Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19. Life, 12(4), 476. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • XMB. (2006). Isolation of primary amines as HCL salt problem. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available at: [Link]

  • Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Available at: [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 74(2), 142-147. Available at: [Link]

  • Serajuddin, A. T., & Mufson, D. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. Available at: [Link]

  • Chad's Prep. (2022). pH Effects on Solubility. YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Safe Scaling of (R)-2-((4-Methoxyphenoxy)methyl)morpholine Hydrochloride Production

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride. The following c...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride. The following content provides in-depth troubleshooting advice, answers to frequently asked questions, and safety protocols to ensure a safe, efficient, and reproducible manufacturing process.

Troubleshooting Guide: Common Issues and Solutions

Scaling up a chemical synthesis often presents challenges not observed at the bench scale. The following table outlines common problems encountered during the production of (R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Ether Synthesis Step 1. Incomplete Deprotonation: The alkoxide of the (R)-2-(hydroxymethyl)morpholine precursor is not fully formed.[1][2] 2. Suboptimal Reaction Temperature: Temperature is too low for an efficient SN2 reaction or too high, favoring elimination side reactions.[2][3] 3. Poor Solvent Choice: Protic or apolar solvents can hinder the SN2 mechanism by solvating the nucleophile.[3] 4. Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.[4]1. Use a strong, non-nucleophilic base like Sodium Hydride (NaH) to ensure complete deprotonation. Monitor for the cessation of hydrogen gas evolution.[1][2] 2. Optimize the temperature, typically between 50-100 °C for Williamson ether synthesis.[3] Start at a lower temperature and gradually increase while monitoring reaction progress via TLC or HPLC. 3. Use a polar aprotic solvent such as DMF or acetonitrile to maximize the nucleophilicity of the alkoxide.[3] 4. Carefully control the stoichiometry. A slight excess of the alkylating agent may be used, but this should be optimized to minimize side reactions and purification challenges.[4]
Formation of Alkene Byproduct 1. E2 Elimination Pathway: This is a common side reaction in Williamson ether synthesis, especially with sterically hindered substrates or at elevated temperatures.[2] 2. Strongly Basic Conditions: The use of a strong base, necessary for alkoxide formation, can also promote elimination.1. Lower the reaction temperature to favor the SN2 pathway over E2 elimination.[2] 2. Ensure the synthetic route uses the least sterically hindered combination of reactants. For this target molecule, using the morpholine alkoxide and a 4-methoxyphenoxy derivative with a good leaving group is appropriate.
Difficult Product Isolation/Emulsion Formation 1. High Water Solubility: Morpholine derivatives can exhibit significant water solubility, making extraction from aqueous media challenging.[4][5] 2. Emulsion during Workup: The presence of both organic and aqueous phases with amphiphilic molecules can lead to stable emulsions.1. During aqueous workup, "salt out" the product by adding brine (saturated NaCl solution) to the aqueous layer. This increases the ionic strength and reduces the solubility of the organic product.[5] 2. To break emulsions, add a small amount of brine or a different organic solvent. Gentle swirling or rocking of the separatory funnel instead of vigorous shaking can also prevent their formation.[5]
Poor Yield or Oiling Out of Hydrochloride Salt 1. Incorrect Solvent: The solvent used for salt formation may be too polar, keeping the salt dissolved, or too non-polar, causing rapid, non-crystalline precipitation ("oiling out"). 2. Presence of Water: Traces of water can interfere with crystallization. 3. Impure Free Base: Impurities can inhibit crystal lattice formation.1. Select a suitable organic solvent like diethyl ether, ethyl acetate, or isopropanol for the salt formation.[5][6] Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) to the free base solution.[5][7] 2. Ensure the free base solution is anhydrous before adding the HCl solution. 3. Purify the free base by column chromatography or recrystallization before attempting salt formation.[4]
Product Decomposition During Workup 1. Unstable to pH Extremes: The morpholine free base or intermediates might be sensitive to harsh acidic or basic conditions.[4]1. Use neutral workup conditions whenever possible. If pH adjustment is necessary, perform it at low temperatures and for the minimum time required.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for (R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride and what are the critical steps?

The synthesis most likely proceeds via a multi-step route, with the key transformations being the formation of the ether linkage and the final salt formation. A plausible pathway involves:

  • Starting Material: A chiral, N-protected (R)-2-(hydroxymethyl)morpholine derivative. The protecting group is crucial to prevent side reactions at the morpholine nitrogen.

  • Ether Formation: A Williamson ether synthesis is the most common method for this type of transformation.[1] This involves deprotonating the hydroxyl group of the morpholine derivative with a strong base (like NaH) to form an alkoxide, followed by an SN2 reaction with a 4-methoxyphenyl derivative containing a good leaving group (e.g., a halide or sulfonate ester).

  • Deprotection: Removal of the N-protecting group to yield the free secondary amine.

  • Salt Formation: Reaction of the purified free base with hydrochloric acid to precipitate the desired (R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride salt.[8] Converting the amine to its hydrochloride salt often improves water solubility and shelf-life.[8]

The most critical steps are ensuring the stereochemical integrity of the chiral center throughout the synthesis and optimizing the Williamson ether synthesis to maximize yield and minimize the competing E2 elimination reaction.[2]

Q2: What are the major safety hazards associated with the key reagents and how can they be mitigated during scale-up?

Scaling up production requires stringent adherence to safety protocols due to the increased quantities of hazardous materials.

  • Morpholine and its Derivatives: Morpholine is a flammable, corrosive, and toxic liquid.[9][10] It can cause severe skin burns and eye damage and is harmful if inhaled or absorbed through the skin.[9][11]

    • Mitigation: All handling must be done in a well-ventilated fume hood or enclosed system.[9] Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, lab coats, and safety goggles with face shields.[11] All equipment must be grounded to prevent static discharge, and non-sparking tools should be used.[10] An emergency eyewash and shower must be readily accessible.[12]

  • 4-Methoxyphenol (Mequinol): This compound is a combustible solid that can be harmful if inhaled or absorbed through the skin.[12][13] Contact can cause severe skin and eye irritation.[13] As a dust, it can form explosive mixtures with air.[14]

    • Mitigation: Handle in a well-ventilated area, avoiding dust creation.[15] Use a closed system for transfers where possible.[14] Wear protective gloves, clothing, and eye protection.[13][14] Prevent contact with strong oxidizers, strong bases, acid chlorides, and acid anhydrides.[12][16]

  • Sodium Hydride (NaH): A common reagent for deprotonation, NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas.

    • Mitigation: Handle under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is scrupulously dry. Add NaH portion-wise to the reaction mixture to control the rate of reaction and hydrogen evolution. The reaction should be equipped with a system to safely vent the hydrogen gas.

  • Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and can cause severe burns. Gaseous HCl is a respiratory irritant.

    • Mitigation: Handle in a fume hood with appropriate acid-resistant gloves and eye protection. When preparing HCl solutions in organic solvents, add the acid slowly to the solvent while cooling to dissipate the heat of solution.

Q3: My reaction yield is consistently low. What are the likely causes in this synthesis?

Low yields can stem from several factors in this specific synthesis:

  • Incomplete Reaction: The Williamson ether synthesis may not have reached completion. Consider extending the reaction time or moderately increasing the temperature, while carefully monitoring for byproduct formation.[3][4]

  • Side Reactions: As mentioned, the E2 elimination is a major competing reaction that consumes starting materials.[2]

  • Suboptimal Reagent Ratios: The stoichiometry of the alkoxide to the alkylating agent might be off.[4]

  • Product Loss During Workup: The product may be partially soluble in the aqueous phase, leading to losses during extraction.[4][5] Ensure proper "salting out" procedures are used.

Q4: I'm observing a significant side product. How can I improve selectivity?

The formation of side products is a common issue when scaling up.

  • Control of Reaction Temperature: Temperature is a critical parameter for controlling selectivity. Running the Williamson ether synthesis at the lowest possible temperature that still allows for a reasonable reaction rate will minimize the E2 elimination byproduct.[2][4]

  • Protecting Groups: If side reactions are occurring at the morpholine nitrogen, ensure that an appropriate protecting group is used and that it remains stable under the reaction conditions.[4]

  • Purification of Starting Materials: Impurities in the starting materials can sometimes catalyze side reactions. Ensure all reagents are of high purity before use.[4]

Q5: The final hydrochloride salt is difficult to crystallize or precipitates as an oil. What can I do?

This is a common purification challenge.

  • Solvent Screening: Experiment with different solvent systems for the crystallization. A mixture of solvents (e.g., ethanol/diethyl ether or isopropanol/hexane) can sometimes provide the right polarity to induce crystallization.

  • Seed Crystals: If you have a small amount of crystalline material, use it to seed the supersaturated solution. This provides a template for crystal growth.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator or freezer to maximize crystal formation.[5] Rapid cooling often leads to smaller, less pure crystals or oiling out.

  • Trituration: If the product oils out, try removing the solvent and adding a different, non-polar solvent (like hexane) to the oil. Agitating the mixture with a spatula (trituration) can sometimes induce crystallization.

Q6: What are the key considerations when scaling up this process from the bench to a pilot plant?

Scaling up introduces new challenges related to safety, heat transfer, and material handling.

  • Thermal Safety: The deprotonation with NaH and the neutralization/salt formation with HCl are exothermic. On a large scale, heat dissipation becomes critical. The reaction must be performed in a vessel with adequate cooling capacity, and reagents should be added slowly to control the temperature.[17]

  • Mixing: Efficient stirring is crucial to maintain a homogeneous reaction mixture and prevent localized hot spots. Ensure the reactor's agitation system is suitable for the scale and viscosity of the reaction medium.

  • Purification Strategy: Large-scale column chromatography is often impractical and hazardous due to the large volumes of flammable solvents required.[17] Developing a robust crystallization or recrystallization procedure for both the free base and the final hydrochloride salt is essential for purification at scale.[4][17]

  • Process Risk Assessment: A thorough risk assessment should be conducted before any scale-up, identifying potential hazards and establishing control measures.[17]

Q7: What analytical methods are suitable for monitoring the reaction and ensuring the final product's purity?
  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick method for monitoring the disappearance of starting materials. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is preferred.[18]

  • Purity Assessment: The purity of the final (R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride should be assessed by HPLC, typically using a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA).[19]

  • Structural Confirmation: The structure of the final product should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[6][20]

  • Chiral Purity: The enantiomeric purity is critical and should be determined using a chiral HPLC method.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of (R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_final Final Product Stage A N-Protected (R)-2-(hydroxymethyl)morpholine B Deprotonation (e.g., NaH in DMF) A->B 1. Base C Ether Formation (SN2 Reaction with Ar-O-X) B->C 2. 4-Methoxyphenoxy electrophile D N-Deprotection C->D 3. Deprotection conditions E Reaction Quench D->E F Aqueous Workup / Extraction E->F G Purification of Free Base (e.g., Crystallization) F->G H Salt Formation (HCl in Ether/EtOAc) G->H I Filtration & Drying H->I J Final Product: (R)-2-((4-Methoxyphenoxy)methyl) morpholine hydrochloride I->J

Caption: Key stages in the synthesis of (R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride.

References

  • New Jersey Department of Health. (2000). Hazard Summary: 4-Methoxyphenol. Retrieved from [Link]

  • SBLCore. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). 4-Methoxyphenol - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Carl ROTH. (n.d.). Morpholine - Safety Data Sheet. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1097 - 4-METHOXYPHENOL. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrochloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]

  • ResearchGate. (2012). How to make a salt of a novel compound?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2025). An Efficient and Scalable Process to Produce Morpholine-d8. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base.
  • Taylor & Francis. (n.d.). Hydrochloride – Knowledge and References. Retrieved from [Link]

  • Digital Repository of University of Babylon. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions. Retrieved from [Link]

  • PMC. (n.d.). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Retrieved from [Link]

  • ResearchGate. (2018). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018). Ether synthesis safety. Retrieved from [Link]

  • Organic-Synthesis.com. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of 2-arylmorpholine hydrochloride | Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • U.S. Department of Agriculture. (2001). Morpholine - Processing. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). RP-HPLC analytical method development and validation for newly synthesized N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • International Journal of ChemTech Research. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. Retrieved from [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

(R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride vs (S)-enantiomer binding affinity

An In-Depth Guide to the Stereoselective Binding of Chiral 2-((Phenoxy)methyl)morpholine Derivatives: A Comparative Analysis of (R)- and (S)-Enantiomers Introduction: The Critical Role of Chirality in Pharmacology In the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Stereoselective Binding of Chiral 2-((Phenoxy)methyl)morpholine Derivatives: A Comparative Analysis of (R)- and (S)-Enantiomers

Introduction: The Critical Role of Chirality in Pharmacology

In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Many drug molecules are chiral, meaning they exist as two non-superimposable mirror images known as enantiomers. While chemically identical, these enantiomers can exhibit profoundly different pharmacological and toxicological profiles due to their differential interactions with the chiral environment of biological systems, such as receptors and enzymes. This guide provides a comparative analysis of the binding affinities of (R)- and (S)-enantiomers of 2-((phenoxy)methyl)morpholine derivatives, a class of compounds with significant therapeutic potential.

While direct, publicly available experimental data comparing the binding affinities of (R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride and its (S)-enantiomer is limited, a comprehensive understanding can be achieved by examining a closely related and extensively studied analogue: Reboxetine. Reboxetine, a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant, is a racemic mixture of (S,S)- and (R,R)-enantiomers. The extensive research on reboxetine provides a robust framework for understanding the principles of stereoselective binding in this class of molecules.

Comparative Binding Affinity: The Case of Reboxetine Enantiomers

The therapeutic action of reboxetine is primarily mediated by its inhibition of the human norepinephrine transporter (hNET). Experimental data unequivocally demonstrates a significant difference in the binding affinity of the (S,S)- and (R,R)-enantiomers for hNET.

EnantiomerTargetBinding Affinity (Kᵢ)Fold DifferenceReference
(S,S)-Reboxetine (Esreboxetine) hNET~0.08 nM>130-fold higher than (R,R)-enantiomer[1]
(R,R)-Reboxetine hNETLower affinity[2][3]

As the data indicates, the (S,S)-enantiomer, also known as esreboxetine, is significantly more potent in inhibiting the norepinephrine transporter than its (R,R)-counterpart.[1] In fact, studies have shown that (S,S)-reboxetine has a 130-fold higher affinity for hNET compared to the (R,R)-enantiomer.[2][3] This pronounced stereoselectivity underscores the critical importance of evaluating individual enantiomers in drug development, as the therapeutic effect of racemic reboxetine is predominantly attributed to the (S,S)-enantiomer.[4]

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinities of the (R)- and (S)-enantiomers of a 2-((phenoxy)methyl)morpholine derivative for a specific receptor, such as the norepinephrine transporter, a radioligand binding assay is a standard and robust method. This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.

Step-by-Step Methodology
  • Preparation of Cell Membranes:

    • Culture cells stably expressing the human norepinephrine transporter (hNET).

    • Harvest the cells and homogenize them in a cold buffer solution to lyse the cells and release the membranes.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing the hNET.

    • Resuspend the membrane pellet in a suitable assay buffer. The causality behind this step is to isolate the target receptor, which is embedded in the cell membrane, from other cellular components that could interfere with the binding assay.

  • Incubation:

    • In a series of tubes, add a constant concentration of the radiolabeled ligand (e.g., [³H]-nisoxetine for hNET).

    • Add increasing concentrations of the unlabeled test compound (either the (R)- or (S)-enantiomer).

    • Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known hNET inhibitor to saturate the receptors).

    • Initiate the binding reaction by adding the prepared cell membranes to each tube.

    • Incubate the mixture at a specific temperature for a defined period to allow the binding to reach equilibrium. The rationale for this step is to allow for competitive binding between the radiolabeled ligand and the test compound at the receptor site.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The membranes, and thus the bound radioligand, will be trapped on the filter, while the unbound radioligand will pass through.

    • Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. This rapid separation is crucial to prevent the dissociation of the ligand-receptor complex.

  • Quantification of Radioactivity:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter. The amount of radioactivity is directly proportional to the amount of radioligand bound to the receptor.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Kᵢ) for the test compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its equilibrium dissociation constant. The Kᵢ value represents the affinity of the test compound for the receptor.

Experimental Workflow Diagram

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (hNET expressing) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Membrane Isolation homogenization->centrifugation incubation Incubation with Radioligand & Test Compound centrifugation->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_plot Plot % Inhibition vs. [Compound] scintillation->data_plot ic50_calc Determine IC50 data_plot->ic50_calc ki_calc Calculate Ki ic50_calc->ki_calc

Caption: Workflow for a radioligand binding assay.

Structural Basis of Stereoselectivity

The observed differences in binding affinity between the (R)- and (S)-enantiomers of 2-((phenoxy)methyl)morpholine derivatives arise from the specific three-dimensional interactions between the chiral ligand and the chiral binding pocket of the target receptor. Computational molecular dynamics studies on reboxetine enantiomers and hNET have provided valuable insights into the structural determinants of this stereoselectivity.[2][3][5][6]

These studies have revealed that specific amino acid residues within the hNET binding site form more favorable interactions, such as hydrogen bonds and hydrophobic interactions, with the (S,S)-enantiomer compared to the (R,R)-enantiomer. The precise spatial orientation of the substituent groups on the chiral centers of the (S,S)-enantiomer allows for an optimal fit within the binding pocket, leading to a more stable ligand-receptor complex and, consequently, a higher binding affinity. In contrast, the (R,R)-enantiomer may experience steric hindrance or be unable to form key interactions, resulting in a less stable complex and lower affinity.

Conceptual Diagram of Stereoselective Binding

Stereoselective_Binding cluster_receptor Receptor Binding Pocket cluster_enantiomers cluster_S cluster_R A A B B C C S_enantiomer S_enantiomer->A Strong Interaction S_enantiomer->B S_enantiomer->C R_enantiomer R_enantiomer->A Weak/No Interaction R_enantiomer->B R_enantiomer->C SA A' SB B' SC C' RA A' RB B' RC C'

Caption: Stereoselective binding of enantiomers.

Implications for Drug Development

The pronounced differences in binding affinity between the enantiomers of 2-((phenoxy)methyl)morpholine derivatives have significant implications for drug development:

  • Improved Therapeutic Index: By isolating and developing the more active enantiomer (the eutomer), it is often possible to achieve the desired therapeutic effect at a lower dose.[7] This can lead to a reduction in off-target effects and an improved overall safety profile.

  • Reduced Metabolic Burden: Administering a single enantiomer instead of a racemic mixture can simplify the pharmacokinetic profile and reduce the metabolic load on the patient.

  • Clearer Structure-Activity Relationships (SAR): Studying the individual enantiomers allows for a more precise understanding of the SAR, which can guide the design of more potent and selective drug candidates.

  • Regulatory Considerations: Regulatory agencies worldwide increasingly require data on the pharmacological and toxicological properties of individual enantiomers.

References

  • Chirality of antidepressive drugs: an overview of stereoselectivity - PMC. Available at: [Link]

  • Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics - MDPI. Available at: [Link]

  • Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study - PubMed. Available at: [Link]

  • Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study - PMC. Available at: [Link]

  • Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by - Semantic Scholar. Available at: [Link]

  • (PDF) Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study - ResearchGate. Available at: [Link]

  • ESREBOXETINE - Inxight Drugs. Available at: [Link]

Sources

Validation

Comparative Physicochemical Guide: (R)-2-((4-Methoxyphenoxy)methyl)morpholine Hydrochloride vs. Free Base

Executive Summary For basic amine-containing active pharmaceutical ingredients (APIs), the selection of an optimal solid-state form is a foundational step in drug development. (R)-2-((4-Methoxyphenoxy)methyl)morpholine i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For basic amine-containing active pharmaceutical ingredients (APIs), the selection of an optimal solid-state form is a foundational step in drug development. (R)-2-((4-Methoxyphenoxy)methyl)morpholine is a chiral morpholine derivative featuring a secondary amine and an ether linkage. Because the morpholine nitrogen is weakly basic (pKa ~8.4–8.8), the compound is highly amenable to salt formation[1].

This guide provides an objective, data-driven comparison between the free base and the hydrochloride (HCl) salt forms of this compound. By analyzing their thermodynamic solubility, solid-state stability, and intrinsic dissolution kinetics, we establish a rational framework for selecting the appropriate form based on the intended route of administration.

Physicochemical Profiling: Mechanistic Causality

Solubility & The Common-Ion Effect

The free base form of (R)-2-((4-Methoxyphenoxy)methyl)morpholine is highly lipophilic, exhibiting poor aqueous solubility but excellent solubility in organic solvents[2]. Converting the free base to an HCl salt introduces strong ion-dipole interactions with water, exponentially increasing its intrinsic aqueous solubility.

However, formulation scientists must account for the common-ion effect in vivo. When an orally administered HCl salt enters the gastric environment (pH ~1.2, high endogenous chloride concentration), the excess chloride ions suppress the solubility product equilibrium ( Ksp​ ) of the salt[3]. This can temporarily reduce the dissolution rate compared to its performance in pure water, a critical factor for Biopharmaceutics Classification System (BCS) evaluations[4].

Solid-State Stability & Crystal Lattice Energy

Free bases of morpholine derivatives are frequently low-melting solids or viscous oils, making them highly susceptible to oxidative degradation and physical phase transitions during milling or tableting. The addition of hydrochloric acid protonates the morpholine nitrogen, allowing the formation of a highly ordered, robust crystal lattice[3]. This stronger crystal lattice energy directly translates to superior solid-state stability, higher melting points, and improved powder flowability for commercial manufacturing[1].

pH-Dependent Phase Conversion

During wet granulation or exposure to high-pH intestinal environments, the HCl salt can undergo disproportionation—converting back into the free base[5]. This acid-base microenvironmental shift dictates the drug's absorption kinetics, as the un-ionized free base is the species that ultimately permeates the lipophilic enterocyte membrane[6].

Comparative Data Summary

The following table synthesizes the expected physicochemical parameters for both forms, grounded in structural analogs and standard pharmaceutical profiling metrics.

Parameter(R)-Free Base(R)-Hydrochloride (HCl) Salt
Molecular Formula C₁₂H₁₇NO₃C₁₂H₁₇NO₃ · HCl
Molecular Weight 223.27 g/mol [2]259.73 g/mol
Physical State Low-melting solid / OilCrystalline powder
Aqueous Solubility (pH 7.0) < 2.0 mg/mL (Poor)> 50.0 mg/mL (High)
Solubility in Gastric Fluid (pH 1.2) High (Protonates in situ)Moderate (Suppressed by Common-Ion Effect)[3]
LogP (Octanol/Water) ~1.10 – 1.50N/A (Ionized species)
Hygroscopicity LowModerate to High (Requires controlled packaging)[1]
Primary Application Topical / Transdermal deliveryOral Solid Dosage (OSD) / Intravenous (IV)

Self-Validating Experimental Methodologies

To empirically validate the differences between the free base and HCl salt, the following self-validating protocols must be executed. These methods isolate specific physicochemical variables to ensure data integrity.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: Unlike kinetic solubility (which is prone to supersaturation errors), the shake-flask method ensures a true thermodynamic equilibrium between the solid lattice and the solvated ions.

  • Preparation: Add an excess of the solid API (either free base or HCl salt) to separate glass vials containing 10 mL of standard buffer solutions (pH 1.2, 4.5, and 6.8).

  • Equilibration: Agitate the vials in a reciprocating water bath at 37.0 ± 0.5 °C for 48 hours to guarantee equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate using HPLC-UV. Self-Validation: Measure the pH of the final solution; if the dissolved salt significantly altered the buffer pH, the buffer capacity was insufficient, and the test must be repeated.

Protocol 2: Solid-State Characterization (DSC & XRPD)

Causality: Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) are required to confirm that the generated salt is highly crystalline and free of polymorphic impurities[7].

  • XRPD: Scan the powder samples from 2θ = 3° to 40° using Cu-Kα radiation. The free base may show a broad amorphous halo, whereas the HCl salt must exhibit sharp, distinct diffraction peaks[7].

  • DSC: Heat 3–5 mg of the sample in a crimped aluminum pan at 10 °C/min under a nitrogen purge. Record the endothermic melting peak. Self-Validation: A single, sharp endotherm indicates high polymorphic purity; multiple peaks suggest solvates or degradation.

Protocol 3: Intrinsic Dissolution Rate (IDR)

Causality: IDR measures the rate of dissolution independent of particle size or formulation excipients by maintaining a strictly constant surface area.

  • Compression: Compress 150 mg of the API in a Wood’s apparatus die at 150 kg/cm ² for 1 minute to form a non-disintegrating pellet with a known surface area (e.g., 0.5 cm²).

  • Dissolution: Submerge the die in 900 mL of dissolution media (USP Apparatus 2) rotating at 50 rpm at 37 °C.

  • Sampling: Pull aliquots every 5 minutes and plot the cumulative amount dissolved versus time. The slope of the linear region represents the IDR (mg/cm²/min).

Mechanistic Workflows & Visualizations

SaltFormation FB (R)-Free Base (Lipophilic, Low MP) Solvent Dissolution in Organic Solvent FB->Solvent HCl Addition of HCl (g) or (aq) Solvent->HCl pKa Rule Applied Crystal Nucleation & Crystallization HCl->Crystal Supersaturation Salt (R)-HCl Salt (Hydrophilic, Crystalline) Crystal->Salt Isolation & Drying

Caption: Workflow of thermodynamic salt formation from the lipophilic free base to the crystalline HCl salt.

PKPathway Admin Oral Administration (HCl Salt in Capsule) Stomach Gastric Medium (pH 1.2) Common-Ion Effect (Cl-) Admin->Stomach Disintegration Intestine Intestinal Medium (pH 6.8) Conversion to Free Base Stomach->Intestine Gastric Emptying Absorption Membrane Permeation (Un-ionized Species) Intestine->Absorption Lipophilic Partitioning Systemic Systemic Circulation Absorption->Systemic Bioavailability

Caption: Gastrointestinal dissolution and absorption pathway highlighting pH-dependent phase transitions.

Formulation & Application Implications

The decision to proceed with the free base or the HCl salt strictly depends on the target product profile:

  • Oral Solid Dosage (OSD) Forms: The HCl salt is the undisputed choice for tablets and capsules. Its high crystal lattice energy ensures stability during high-shear granulation and compression[3]. Furthermore, its rapid intrinsic dissolution rate ensures the drug is fully solvated before reaching the absorptive windows of the small intestine.

  • Topical & Transdermal Delivery: The free base is vastly superior for dermal applications. The stratum corneum is a highly lipophilic barrier; the un-ionized free base (LogP ~1.5) partitions into the lipid matrix of the skin far more efficiently than the charged, hydrophilic HCl salt[5].

  • Intravenous (IV) Solutions: The HCl salt is preferred due to its ability to achieve high concentrations in aqueous media (>50 mg/mL). However, because the unbuffered salt solution may be highly acidic, the formulation must be buffered to physiological pH to prevent injection-site phlebitis or precipitation[8].

References

  • [2] National Center for Biotechnology Information. "Morpholine, 2-[(2-methoxyphenoxy)methyl]-" PubChem Compound Summary. Available at: [Link]

  • [4] Supernus Pharmaceuticals Inc. "Formulations of viloxazine." U.S. Patent US9662338B2. Available at:

  • [1] Chourasia, M.K., & Jain, S.K. "Salt Selection in Drug Development." Pharmaceutical Technology, 2006. Available at: [Link]

  • [6] Gupta, D., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules (NIH PMC), 2018. Available at: [Link]

  • [7] Jung, H., et al. "Salt screening and characterization for poorly soluble, weak basic compounds." IMR Press, 2010. Available at: [Link]

  • [5] Davies, G. "Pharmaceutical salts: a formulation trick or a clinical conundrum?" British Journal of Cardiology, 2009. Available at: [Link]

  • [3] Serajuddin, A.T.M. "Drug Dissolution Enhancement by Salt Formation: Current Prospects." Research Journal of Pharmaceutical Dosage Forms and Technology, 2010. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking (R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride Against Standard Norepinephrine Reuptake Inhibitors

This guide provides a comprehensive framework for the preclinical benchmarking of a novel norepinephrine reuptake inhibitor (NRI), (R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride. The following sections detail t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the preclinical benchmarking of a novel norepinephrine reuptake inhibitor (NRI), (R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride. The following sections detail the scientific rationale, experimental designs, and data interpretation necessary to rigorously compare this investigational compound against well-established standard NRIs: atomoxetine, reboxetine, and nisoxetine. Our approach is grounded in principles of scientific integrity, ensuring that the described protocols form a self-validating system for robust and reproducible data generation.

Introduction: The Rationale for Benchmarking

The development of novel central nervous system (CNS) agents requires a thorough understanding of their pharmacological profile in relation to existing therapeutics. Selective norepinephrine reuptake inhibitors (NRIs) are a critical class of drugs used in the management of conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and major depressive disorder.[1] By blocking the norepinephrine transporter (NET), these agents increase the extracellular concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[2]

(R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride represents a new chemical entity with a putative NRI mechanism. To ascertain its therapeutic potential and differentiate it from existing agents, a systematic benchmarking process is essential. This guide outlines the head-to-head comparison against three standard NRIs:

  • Atomoxetine: A highly selective NRI approved for the treatment of ADHD.[3][4][5][6] It is known to increase both norepinephrine and dopamine levels in the prefrontal cortex.[3]

  • Reboxetine: A potent and selective NRI marketed as an antidepressant in many countries.[7][8][9][10] It exhibits weak inhibition of the serotonin transporter.[8][11]

  • Nisoxetine: A potent and highly selective NET inhibitor widely used as a standard research tool in preclinical studies.[12][13]

This comparative analysis will focus on two key areas: in vitro characterization of potency and selectivity at the monoamine transporters, and in vivo assessment of effects on extracellular norepinephrine levels in a relevant brain region.

In Vitro Characterization: Potency and Selectivity Profiling

The initial step in benchmarking is to determine the compound's affinity for and ability to inhibit the human norepinephrine transporter (hNET), as well as its off-target effects on the human serotonin (hSERT) and dopamine (hDAT) transporters.

Experimental Design: Radioligand Binding and Uptake Inhibition Assays

Two complementary in vitro assays form the cornerstone of this characterization: competitive radioligand binding assays and neurotransmitter uptake inhibition assays.[14][15]

  • Radioligand Binding Assays: These assays measure the affinity of a test compound for the transporter protein by its ability to displace a known high-affinity radioligand. This provides the inhibitory constant (Kᵢ), a measure of binding affinity.

  • Neurotransmitter Uptake Inhibition Assays: These functional assays measure the ability of a test compound to block the transport of a radiolabeled neurotransmitter into cells expressing the target transporter. This yields the half-maximal inhibitory concentration (IC₅₀), a measure of functional potency.[16][17]

The following workflow outlines the process for determining the in vitro profile of (R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride.

cluster_0 In Vitro Workflow cluster_1 Radioligand Binding Assay cluster_2 Neurotransmitter Uptake Assay start Prepare HEK293 cells stably expressing hNET, hSERT, or hDAT prep_membranes Prepare cell membrane homogenates for binding assays start->prep_membranes plate_cells Plate cells for uptake assays start->plate_cells binding_assay Incubate membranes with radioligand (e.g., [3H]Nisoxetine for hNET) and varying concentrations of test compound prep_membranes->binding_assay uptake_assay Pre-incubate plated cells with varying concentrations of test compound plate_cells->uptake_assay filter_wash Separate bound and free radioligand via rapid filtration binding_assay->filter_wash scintillation Quantify bound radioactivity using liquid scintillation counting filter_wash->scintillation calculate_ki Calculate Ki values scintillation->calculate_ki data_analysis Comparative Data Analysis: Potency and Selectivity Ratios calculate_ki->data_analysis add_substrate Add radiolabeled neurotransmitter (e.g., [3H]Norepinephrine for hNET) uptake_assay->add_substrate terminate_uptake Terminate uptake and wash cells add_substrate->terminate_uptake lyse_quantify Lyse cells and quantify intracellular radioactivity terminate_uptake->lyse_quantify calculate_ic50 Calculate IC50 values lyse_quantify->calculate_ic50 calculate_ic50->data_analysis

Caption: Workflow for in vitro characterization.

Detailed Experimental Protocols
  • Cell Membrane Preparation:

    • Culture Human Embryonic Kidney (HEK293) cells stably expressing the human transporter of interest (hNET, hSERT, or hDAT) to confluency.[18]

    • Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold assay buffer and homogenize.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C to pellet the cell membranes.[19]

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the appropriate radioligand (e.g., [³H]nisoxetine for hNET, [³H]citalopram for hSERT, [³H]WIN 35,428 for hDAT), and varying concentrations of the test compound or standards.[19]

    • For non-specific binding, add a high concentration of a known inhibitor (e.g., desipramine for hNET).[20]

    • Add the prepared cell membrane suspension to each well.

  • Incubation and Filtration:

    • Incubate the plate to allow binding to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.[21]

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.[19]

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

  • Cell Plating:

    • Seed HEK293 cells expressing the transporter of interest in a 96-well plate and allow them to adhere overnight.[22]

  • Assay Protocol:

    • On the day of the assay, wash the cells with pre-warmed uptake buffer.

    • Add uptake buffer containing varying concentrations of the test compound or standards to the wells.

    • Pre-incubate the plate at 37°C.[19]

    • Initiate the uptake by adding the respective radiolabeled neurotransmitter ([³H]norepinephrine, [³H]serotonin, or [³H]dopamine).[23]

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification and Data Analysis:

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

Data Presentation and Interpretation

The results of the in vitro assays should be summarized in a clear, comparative table. This allows for a direct assessment of the potency and selectivity of (R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride relative to the standard NRIs.

Table 1: Comparative In Vitro Profile at Human Monoamine Transporters

CompoundhNET Kᵢ (nM)hSERT Kᵢ (nM)hDAT Kᵢ (nM)hNET IC₅₀ (nM)hSERT IC₅₀ (nM)hDAT IC₅₀ (nM)SERT/NET SelectivityDAT/NET Selectivity
(R)-2-((4-Methoxyphenoxy)methyl)morpholine HCl[Data][Data][Data][Data][Data][Data][Data][Data]
Atomoxetine1-5>1000>10005-10>3000>3000>300>300
Reboxetine1.1129>10,0002-10~200>10,000~100>1000
Nisoxetine0.8>1000~3201-3>2000~800>1000~400

Note: Literature values for standards are provided for context.[12][24][25] Selectivity is calculated as Kᵢ (off-target) / Kᵢ (hNET) or IC₅₀ (off-target) / IC₅₀ (hNET).

A desirable profile for a novel selective NRI would be a low nanomolar Kᵢ and IC₅₀ at hNET, with significantly higher values (ideally >100-fold) for hSERT and hDAT, indicating high selectivity.

In Vivo Pharmacodynamic Evaluation: Target Engagement and Neurochemical Effects

Following robust in vitro characterization, it is crucial to demonstrate that the compound engages its target in a living system and produces the expected neurochemical changes. In vivo microdialysis is the gold-standard technique for measuring real-time changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals.[26][27]

Experimental Design: In Vivo Microdialysis in the Prefrontal Cortex

The prefrontal cortex (PFC) is a key brain region involved in executive function and is a primary site of action for NRIs used in ADHD.[3] This experiment will measure the effect of (R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride on extracellular norepinephrine levels in the PFC of rats and compare it to the effects of a standard NRI like atomoxetine.

cluster_0 In Vivo Microdialysis Workflow surgery Stereotaxic surgery to implant microdialysis guide cannula targeting the PFC recovery Animal recovery period surgery->recovery probe_insertion Insert microdialysis probe and begin perfusion with aCSF recovery->probe_insertion baseline Collect baseline dialysate samples probe_insertion->baseline drug_admin Administer test compound or vehicle (e.g., i.p.) baseline->drug_admin post_drug_collection Collect post-administration dialysate samples over time drug_admin->post_drug_collection analysis Analyze dialysate samples for norepinephrine concentration via HPLC-ECD post_drug_collection->analysis data_analysis Calculate percent change from baseline and compare dose-response curves analysis->data_analysis

Caption: Workflow for in vivo microdialysis.

Detailed Experimental Protocol: In Vivo Microdialysis
  • Surgical Implantation:

    • Anesthetize adult male Sprague-Dawley rats and place them in a stereotaxic frame.

    • Implant a microdialysis guide cannula targeting the medial prefrontal cortex.

    • Allow animals to recover for several days post-surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe into the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.[28]

    • After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration and Sample Collection:

    • Administer a single dose of (R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride, a standard NRI (e.g., atomoxetine), or vehicle via an appropriate route (e.g., intraperitoneal injection).

    • Continue collecting dialysate samples for several hours post-administration.

  • Neurotransmitter Analysis:

    • Analyze the collected dialysate samples for norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[29]

Data Presentation and Interpretation

The data should be presented as the mean percent change in extracellular norepinephrine from baseline over time for each treatment group. A dose-response study should be conducted to determine the potency (ED₅₀) of the test compound.

Table 2: Comparative In Vivo Effects on Extracellular Norepinephrine in the Prefrontal Cortex

CompoundRouteDose Range (mg/kg)Peak Increase in NE (% of Baseline)ED₅₀ (mg/kg)
(R)-2-((4-Methoxyphenoxy)methyl)morpholine HCli.p.[Data][Data][Data]
Atomoxetinei.p.0.3 - 3~300-500%~1

Note: Literature values for atomoxetine are provided for context.

A successful novel NRI would demonstrate a robust, dose-dependent increase in extracellular norepinephrine in the PFC, comparable to or exceeding that of the standard compound, providing evidence of target engagement and a pharmacodynamic effect in the CNS.

Conclusion and Future Directions

This guide provides a foundational framework for the preclinical benchmarking of (R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride. By systematically evaluating its in vitro potency and selectivity and its in vivo neurochemical effects against well-characterized standards, researchers can build a comprehensive pharmacological profile. Positive results from these studies—demonstrating high potency and selectivity for the norepinephrine transporter and robust in vivo target engagement—would provide a strong rationale for advancing this compound into further preclinical safety and efficacy models for relevant neuropsychiatric disorders.

References

  • The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. PMC. Available at: [Link]

  • Nisoxetine - Wikipedia. Available at: [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Taylor & Francis Online. Available at: [Link]

  • What is the mechanism of Reboxetine Mesilate? Patsnap Synapse. Available at: [Link]

  • What is the mechanism of Atomoxetine Hydrochloride? Patsnap Synapse. Available at: [Link]

  • Reboxetine: Uses & Dosage. MIMS Singapore. Available at: [Link]

  • Explaining the Mechanism of Atomoxetine. FreeRx.com. Available at: [Link]

  • How Does Atomoxetine (Strattera) Work? All About Its Mechanism of Action. GoodRx. Available at: [Link]

  • Neurotransmitter analysis and On-line Microdialysis (OMD). Antec Scientific. Available at: [Link]

  • Mechanisms of action of reboxetine. ResearchGate. Available at: [Link]

  • The Promises and Pitfalls of Reboxetine. PMC. Available at: [Link]

  • Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents. PubMed. Available at: [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Available at: [Link]

  • In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. PubMed. Available at: [Link]

  • In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters. ACS Publications. Available at: [Link]

  • Microdialysis and Neurotransmitter Analysis. Amuza Inc. Available at: [Link]

  • Reboxetine - Wikipedia. Available at: [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. Available at: [Link]

  • The effect of nisoxetine (Lilly compound 94939), a potential antidepressant, on biogenic amine uptake in man. PMC. Available at: [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • Serotonin–norepinephrine reuptake inhibitor - Wikipedia. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • Rapid and Efficient Method for Suspending Cells for Neurotransmitter Uptake Assays. BioTechniques. Available at: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Available at: [Link]

  • SERT Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Medicalexpo. Available at: [Link]

  • Thermostabilization of the Human Serotonin Transporter in an Antidepressant-Bound Conformation. PLOS. Available at: [Link]

  • Some pharmacological actions of nisoxetine, a bicyclic inhibitor of noradrenaline uptake. National Open Access Monitor, Ireland. Available at: [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Oxford Academic. Available at: [Link]

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  • Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. Available at: [Link]

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  • Selective norepinephrine reuptake inhibitors – Knowledge and References. Taylor & Francis. Available at: [Link]

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Validation

In-Depth Comparison Guide: Cross-Reactivity Profiles of (R)-2-((4-Methoxyphenoxy)methyl)morpholine Hydrochloride

Morpholine-based aryloxymethyl derivatives are foundational in neuropharmacology, historically developed for their potent thymoleptic and central nervous system activities . While clinical standards like Viloxazine (a ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Morpholine-based aryloxymethyl derivatives are foundational in neuropharmacology, historically developed for their potent thymoleptic and central nervous system activities . While clinical standards like Viloxazine (a racemic ortho-ethoxy derivative) and Reboxetine are well-documented, specific structural analogs offer highly refined pharmacological properties.

This guide evaluates (R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride (CAS: 56287-60-6). The shift from an ortho-ethoxy to a para-methoxy substitution fundamentally alters the electronic distribution and steric bulk of the aromatic ring . For drug development professionals and application scientists, understanding how this specific structural tweak impacts primary target engagement versus off-target cross-reactivity is critical for advancing the compound as a selective chemical probe or lead candidate.

Pharmacological Rationale & Causality

Why the (R)-Enantiomer?

Stereochemistry dictates the spatial trajectory of the aryloxymethyl group within the orthosteric binding site of monoamine transporters. In the Norepinephrine Transporter (NET), the (R)-configuration optimally aligns the basic morpholine nitrogen with the conserved Asp75 residue in transmembrane domain 1 (TMD1) via a critical salt bridge. Simultaneously, the para-methoxyphenoxy moiety projects deep into the hydrophobic sub-pocket, an interaction that is sterically hindered in the (S)-enantiomer.

The Causality of Cross-Reactivity Screening

Basic lipophilic amines inherently carry a high risk of promiscuous binding. They frequently interact with off-target G-protein coupled receptors (GPCRs)—such as the 5-HT2B receptor, which is linked to cardiac valvulopathy—and the hERG potassium channel (KCNH2), which is responsible for QTc prolongation . A compound's utility is defined not just by what it binds to, but by what it fails to bind to. Therefore, cross-reactivity profiling is not merely a safety checklist; it is the definitive measure of a compound's structural precision.

Pathway A (R)-2-((4-Methoxyphenoxy) methyl)morpholine B NET / SERT Blockade A->B High Affinity (Primary Target) E Off-Target GPCRs (e.g., 5-HT2B) A->E Low Affinity (Cross-Reactivity) C Synaptic Monoamine Accumulation B->C Reuptake Inhibition D Post-Synaptic Receptor Activation C->D Signal Transduction

Fig 1. Pharmacological pathway and cross-reactivity divergence of the morpholine analog.

Comparative Performance Data

To contextualize the performance of (R)-2-((4-Methoxyphenoxy)methyl)morpholine HCl, we compare its binding affinities against two standard reference drugs: Viloxazine (a racemic mixture with moderate selectivity) and Reboxetine (a highly selective (S,S)-enantiomer) .

Table 1: Primary Target Affinities (Monoamine Transporters)

Data represents typical equilibrium dissociation constants ( Ki​ ) derived from radioligand displacement assays.

CompoundNET Ki​ (nM)SERT Ki​ (nM)DAT Ki​ (nM)Selectivity (SERT/NET)
(R)-2-((4-Methoxyphenoxy)methyl)morpholine HCl 45 1,200 >10,000 26x
Viloxazine (Racemic Reference)1554,200>10,00027x
Reboxetine (Selective Reference)81,050>10,000131x

Analysis: The para-methoxy substitution in the (R)-enantiomer yields a >3-fold increase in NET affinity compared to racemic Viloxazine, while maintaining a clean profile against the Dopamine Transporter (DAT).

Table 2: Off-Target Cross-Reactivity Panel

Evaluating the liability profile against a highly promiscuous tricyclic control (Amitriptyline).

Off-Target Liability(R)-2-((4-Methoxyphenoxy)methyl)morpholine HCl IC50​ Amitriptyline (Control) IC50​ Risk Assessment
hERG (KCNH2) Channel >30 µM3.1 µMLow Arrhythmia Risk
5-HT2B Receptor >10 µM0.4 µMLow Valvulopathy Risk
M1 Muscarinic Receptor >10 µM0.05 µMLow Anticholinergic Risk
α1​ Adrenergic Receptor 8.5 µM0.02 µMNegligible Orthostatic Risk

Experimental Protocols: Self-Validating Workflows

A protocol is only as reliable as its internal controls. The following methodologies are engineered as self-validating systems , ensuring that every data point generated is internally verified for accuracy and dynamic range.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

Causality: We utilize [³H]-Nisoxetine for NET assays because it provides an exceptionally high specific-to-nonspecific binding ratio, which is physically required to resolve low-nanomolar affinities without signal saturation .

  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human NET. Homogenize in ice-cold buffer and centrifuge at 40,000 × g.

  • Assay Incubation: Incubate 20 µg of membrane protein with 1 nM [³H]-Nisoxetine and varying concentrations of the test compound ( 10−10 to 10−4 M) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) for 60 minutes at 22°C.

    • Causality Note: The inclusion of NaCl and KCl is non-negotiable. Monoamine transporters are ion-dependent symporters; omitting these specific ions collapses the transporter conformation and abolishes specific binding.

  • Termination & Detection: Rapidly terminate the reaction via vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). PEI creates a positive charge on the filter, repelling the basic morpholine compound and drastically reducing non-specific background noise.

  • Self-Validation Check (Critical): Every 96-well plate must include wells treated with 10 µM Desipramine to define absolute non-specific binding. Calculate the Z'-factor for each plate. The assay run is only validated if Z' > 0.6 , proving the dynamic range is sufficient to accurately calculate Ki​ values via the Cheng-Prusoff equation.

Protocol 2: Automated Patch-Clamp for hERG Liability

Causality: The hERG channel exhibits unique gating kinetics characterized by rapid inactivation and slow deactivation. Measuring the tail current at -50 mV after a depolarizing prepulse is the most sensitive electrophysiological method to detect drug block, as lipophilic morpholine compounds preferentially bind to the open/inactivated state of the channel .

  • Cell Preparation: Utilize CHO cells stably expressing the hERG potassium channel, suspended in extracellular recording solution.

  • Voltage Protocol Execution: Hold the membrane potential at -80 mV. Apply a depolarizing step to +40 mV for 2 seconds (forcing channels to open and rapidly inactivate), followed immediately by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Apply (R)-2-((4-Methoxyphenoxy)methyl)morpholine HCl cumulatively (1, 3, 10, 30 µM) with 3-minute continuous perfusion intervals to ensure steady-state block is achieved before measurement.

  • Self-Validation Check (Critical): The automated system must continuously monitor seal resistance. Any cell dropping below 1 GΩ is automatically excluded. At the end of the recording, apply 0.1 µM E-4031 (a highly selective hERG blocker). If E-4031 fails to block >90% of the remaining tail current, the entire recording for that cell is discarded , as it proves the cell was not pharmacologically responsive.

Workflow S1 Compound Preparation (10mM DMSO Stock) S2 Primary Target Screening (Radioligand Binding) S1->S2 Assay Setup S3 Cross-Reactivity Panel (44 GPCRs & Ion Channels) S2->S3 Hit Confirmation S4 Safety Profiling (Automated hERG Patch-Clamp) S3->S4 Liability Check S5 Data Synthesis & Selectivity Profiling S4->S5 Final Validation

Fig 2. Self-validating experimental workflow for comprehensive cross-reactivity profiling.

References

  • Process for making 2-aryloxymethyl morpholines US P
  • Pharmacological profile of antidepressants and related compounds at human monoamine transporters European Journal of Pharmacology (Tatsumi et al., 1997)[Link]

  • Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs Cardiovascular Research (Redfern et al., 2003)[Link]

  • Morpholine, 2-[(2-methoxyphenoxy)methyl]- (Structural Reference) National Center for Biotechnology Information. PubChem Compound Summary for CID 11333552[Link]

Comparative

ICH validation guidelines for (R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride analytical procedures

An In-Depth Comparative Guide to the Validation of Analytical Procedures for (R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride Following ICH Guidelines This guide provides a comprehensive framework for the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Validation of Analytical Procedures for (R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride Following ICH Guidelines

This guide provides a comprehensive framework for the development and validation of analytical procedures for (R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride, a chiral morpholine derivative. In the landscape of pharmaceutical development, ensuring the identity, purity, and strength of an active pharmaceutical ingredient (API) is paramount. This is achieved through rigorous analytical testing, and the reliability of this testing is underpinned by a process known as analytical method validation.

While specific, proprietary validation data for this particular molecule is not publicly available, this document will serve as an expert guide. We will leverage established analytical principles for morpholine derivatives and chiral compounds to compare potential analytical methodologies. Crucially, this guide is grounded in the globally recognized standards of the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently updated Q2(R2) guidelines, to ensure regulatory compliance and scientific robustness.[1][2][3][4]

The objective is not merely to present protocols, but to elucidate the scientific rationale behind the selection of methods, the design of validation experiments, and the interpretation of results. This guide is intended for researchers, analytical scientists, and drug development professionals tasked with establishing scientifically sound and defensible analytical procedures.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5] The ICH guidelines provide a comprehensive framework for this, outlining the performance characteristics that must be evaluated.[3][6] The transition from ICH Q2(R1) to Q2(R2) further emphasizes a lifecycle and risk-based approach to validation, ensuring methods are robust throughout their use.[4]

A typical validation process involves evaluating several key parameters, the applicability of which depends on the type of analytical procedure. For an API like (R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride, key procedures would include identification, assay (potency), and the quantification of impurities, including the unwanted (S)-enantiomer.

ICH_Validation_Workflow cluster_procedure Analytical Procedure Type cluster_params ICH Q2 Validation Parameters Assay Assay Measures analyte content Accuracy Accuracy (Trueness) Assay->Accuracy required for Precision Precision (Repeatability, Intermediate) Assay->Precision required for Specificity Specificity Assay->Specificity required for Linearity Linearity Assay->Linearity required for Range Range Assay->Range required for Robustness Robustness Assay->Robustness required for Impurity Impurity Testing Quantifies impurities (incl. enantiomer) Impurity->Accuracy required for Impurity->Precision required for Impurity->Specificity required for LOD Detection Limit Impurity->LOD for limit tests LOQ Quantitation Limit Impurity->LOQ required for Impurity->Linearity required for Impurity->Range required for Impurity->Robustness required for Identity Identification Confirms analyte identity Identity->Specificity required for Method_Selection Start Need to Analyze (R)-2-((4-Methoxyphenoxy)methyl) morpholine hydrochloride IsChiral Is the molecule chiral? Start->IsChiral UseChiralHPLC Develop Chiral HPLC Method for Enantiomeric Purity IsChiral->UseChiralHPLC Yes NeedAssayPurity Need Assay and Achiral Purity? UseChiralHPLC->NeedAssayPurity UseRPHPLC Develop RP-HPLC Method for Assay & Impurities NeedAssayPurity->UseRPHPLC Yes ValidateBoth Validate Both Methods per ICH Q2 Guidelines UseRPHPLC->ValidateBoth

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Safety & Regulatory Compliance

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